TD-0212
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJZYWSFNCKCDR-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TD-0212: A Technical Overview of its Dual-Inhibitory Mechanism of Action in Hypertension
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical pharmacology of TD-0212, a novel orally active dual-pharmacology agent developed for the treatment of hypertension. This compound functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3][4][5] This dual mechanism of action is designed to offer enhanced antihypertensive efficacy by simultaneously targeting two key pathways in blood pressure regulation.[1][2][4]
Core Mechanism of Action
This compound's therapeutic potential in hypertension stems from its ability to concurrently block the renin-angiotensin system (RAS) and potentiate the natriuretic peptide system.
-
AT1 Receptor Antagonism : this compound competitively and selectively blocks the AT1 receptor, preventing the binding of angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates aldosterone secretion, which leads to sodium and water retention.[2] By inhibiting these effects, this compound promotes vasodilation and reduces fluid volume, thereby lowering blood pressure.[2]
-
Neprilysin (NEP) Inhibition : Neprilysin is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides such as atrial natriuretic peptide (ANP).[2] By inhibiting NEP, this compound increases the circulating levels of these peptides. Natriuretic peptides exert vasodilatory, diuretic, and natriuretic effects, which contribute to a reduction in blood pressure.[2]
The combined actions of AT1 receptor blockade and NEP inhibition are hypothesized to produce more significant blood pressure reduction than either mechanism alone. Notably, this dual-action approach, unlike dual angiotensin-converting enzyme (ACE)/NEP inhibitors like omapatrilat, is designed to have a lower risk of angioedema.[1][2][4] This improved safety profile is attributed to the fact that this compound does not inhibit ACE, the primary enzyme responsible for the breakdown of bradykinin, an accumulation of which is linked to angioedema.[1][2][4]
Signaling Pathway
Caption: Signaling pathway of this compound in hypertension.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| In Vitro Activity | |
| Target | Value |
| AT1 Receptor Binding (pKi) | 8.9[3][5] |
| Neprilysin Inhibition (pIC50) | 9.2[3][5] |
| In Vivo Antihypertensive Activity | |
| Hypertension Model | Metric |
| Deoxycorticosterone Acetate (DOCA) Salt Rat (Renin-Independent) | ED10 (Dose for 10 mmHg reduction) |
| Spontaneously Hypertensive Rat (SHR) (Renin-Dependent) | Blood Pressure Reduction |
| Angioedema Risk Assessment | |
| Model | Finding |
| Rat Tracheal Plasma Extravasation (TPE) | No significant increase in TPE at antihypertensive doses[1][2][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
AT1 Receptor Binding Assay
-
Objective : To determine the binding affinity of this compound for the angiotensin II type 1 receptor.
-
Method : A competition binding assay was utilized.
-
Procedure :
-
Membranes were prepared from cells expressing the human AT1 receptor.
-
A radiolabeled ligand specific for the AT1 receptor was incubated with the cell membranes.
-
Increasing concentrations of the test compound (this compound) were added to displace the radiolabeled ligand.
-
The amount of bound radioactivity was measured following separation of bound and free ligand.
-
The concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled ligand (IC50) was determined.
-
The IC50 value was converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The negative logarithm of the Ki (pKi) was reported.
-
Neprilysin Inhibition Assay
-
Objective : To determine the inhibitory potency of this compound against the neprilysin enzyme.
-
Method : A fluorescence-based enzyme assay was employed.
-
Procedure :
-
Recombinant human neprilysin was used as the enzyme source.
-
A fluorogenic NEP substrate was incubated with the enzyme in the presence of varying concentrations of this compound.
-
Cleavage of the substrate by NEP results in an increase in fluorescence.
-
Fluorescence intensity was measured over time to determine the rate of the enzymatic reaction.
-
The concentration of this compound that inhibited 50% of the enzyme activity (IC50) was calculated. The negative logarithm of the IC50 (pIC50) was reported.
-
In Vivo Hypertension Models
-
Objective : To evaluate the antihypertensive efficacy of this compound in both renin-dependent and renin-independent models of hypertension.
-
Models :
-
Spontaneously Hypertensive Rats (SHR) : A model of renin-dependent hypertension.
-
Deoxycorticosterone Acetate (DOCA) Salt-Treated Rats : A model of renin-independent (low-renin) hypertension.
-
-
Procedure :
-
Rats were instrumented for continuous blood pressure monitoring.
-
A stable baseline blood pressure was established.
-
This compound was administered orally at various doses.
-
Blood pressure was monitored for a specified period post-dosing to determine the magnitude and duration of the antihypertensive effect.
-
The dose required to produce a 10 mmHg reduction in blood pressure (ED10) was calculated for the DOCA salt model.
-
Caption: Workflow for in vivo hypertension studies.
Tracheal Plasma Extravasation (TPE) Model
-
Objective : To assess the potential risk of this compound to cause angioedema.
-
Method : This model measures the leakage of plasma proteins into the tracheal tissue, a surrogate marker for angioedema.
-
Procedure :
-
Anesthetized rats were used.
-
A fluorescently labeled protein (e.g., Evans blue dye) was administered intravenously.
-
The test compound (this compound) or a positive control (e.g., omapatrilat) was administered.
-
After a set time, the trachea was excised, and the amount of extravasated dye was quantified.
-
An increase in dye content in the trachea indicates increased plasma extravasation and a higher potential for angioedema. This compound was found not to significantly increase TPE.[1][2][6]
-
Conclusion
This compound is a promising preclinical candidate for the treatment of hypertension with a novel dual mechanism of action. By combining AT1 receptor antagonism and neprilysin inhibition in a single molecule, it has demonstrated potent antihypertensive effects in both renin-dependent and renin-independent models.[1][2] Importantly, its design to avoid ACE inhibition translates to a lower predicted risk of angioedema compared to earlier dual inhibitors like omapatrilat.[1][2][4] Further studies would be required to translate these preclinical findings into clinical efficacy and safety.
References
- 1. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nebivolol monotherapy for patients with systolic stage II hypertension: results of a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
TD-0212: A Dual-Inhibitor Approach to Cardiovascular Therapy
An In-depth Technical Guide on the Therapeutic Target and Mechanism of Action
Introduction
TD-0212 is an investigational, orally active small molecule engineered as a dual-action therapeutic agent. It functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] This unique pharmacological profile positions this compound as a potential treatment for cardiovascular diseases, such as hypertension and heart failure, by simultaneously modulating two key physiological systems: the Renin-Angiotensin System (RAS) and the Cardiac Natriuretic Peptide System (CNPS).[4] The design of this compound merges the structural features of losartan, an established AT1 antagonist, and thiorphan, a NEP inhibitor, into a single molecular entity.[4][5]
Therapeutic Targets and Mechanism of Action
The therapeutic efficacy of this compound is derived from its concurrent inhibition of two distinct molecular targets:
-
Angiotensin II Type 1 (AT1) Receptor: this compound acts as a potent antagonist at the AT1 receptor.[6][1][2][3] Angiotensin II, a key effector peptide of the RAS, mediates its physiological effects primarily through the AT1 receptor. These effects include vasoconstriction, stimulation of aldosterone secretion, renal sodium reabsorption, and cardiac stimulation, all of which contribute to increased blood pressure.[4] By selectively blocking the binding of angiotensin II to the AT1 receptor, this compound effectively inhibits these downstream signaling pathways, leading to vasodilation and a reduction in blood pressure.[4]
-
Neprilysin (NEP): this compound is also a potent inhibitor of neprilysin, a zinc metalloprotease.[6][1][2][3][4] Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain-derived natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).[4] These peptides exert beneficial cardiovascular effects, including vasodilation, increased renal sodium excretion, reduction of RAS activity, and antihypertrophic and antifibrotic effects, which are mediated through guanylate cyclase signaling pathways.[4] By inhibiting neprilysin, this compound prevents the breakdown of natriuretic peptides, thereby potentiating their protective cardiovascular actions.[4]
The dual pharmacology of this compound represents a synergistic approach to cardiovascular therapy. The antagonism of the AT1 receptor directly counteracts the detrimental effects of the RAS, while the inhibition of neprilysin enhances the beneficial effects of the CNPS. This combined action is anticipated to provide superior blood pressure control and cardiovascular protection compared to single-target agents.
Quantitative Data
The potency of this compound at its respective targets has been quantified in preclinical studies:
| Target | Parameter | Value |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 |
| Neprilysin (NEP) | pIC50 | 9.2 |
Table 1: In Vitro Potency of this compound. Data sourced from multiple suppliers and research articles.[6][1][2][3]
Experimental Protocols
The preclinical evaluation of this compound involved several key experimental models to assess its efficacy and safety profile.
In Vivo Pharmacodynamic (PD) Assay in Rats
-
Objective: To simultaneously measure AT1 antagonism and NEP inhibition in a living system.
-
Methodology:
-
Rats were administered this compound.
-
AT1 receptor antagonism was assessed by measuring the inhibition of the pressor response evoked by an angiotensin II challenge. A reduction in the expected blood pressure increase following angiotensin II administration indicates AT1 blockade.
-
NEP inhibition was evaluated by measuring the potentiation of ANP-induced elevation of urinary cyclic guanosine monophosphate (cGMP) output. An increase in urinary cGMP levels, a second messenger of natriuretic peptide signaling, following ANP administration indicates successful NEP inhibition.[4]
-
Hypertension Models
-
Objective: To evaluate the antihypertensive efficacy of this compound in different models of hypertension.
-
Methodology:
-
Renin-Dependent Hypertension: Spontaneously hypertensive rats (SHR) were used as a model of renin-dependent hypertension.
-
Renin-Independent Hypertension: Deoxycorticosterone acetate (DOCA)-salt hypertensive rats were used to model renin-independent hypertension.
-
This compound was administered orally to these rat models at various doses (e.g., 3, 10, 30, and 100 mg/kg).
-
Mean arterial pressure (MAP) was monitored continuously to determine the peak percent fall from baseline and the duration of action.[4]
-
Assessment of Angioedema Risk
-
Objective: To assess the potential of this compound to cause upper airway angioedema, a known side effect of dual ACE/NEP inhibitors like omapatrilat.
-
Methodology:
-
A rat tracheal plasma extravasation (TPE) model was utilized as a surrogate for upper airway angioedema.
-
This compound was administered to rats at various doses, including those that demonstrated antihypertensive effects.
-
Evans Blue dye was injected intravenously.
-
The extent of dye leakage into the peritracheal tissue was measured. An increase in dye extravasation indicates increased vascular permeability, a hallmark of angioedema.[4] Unlike omapatrilat, this compound did not increase tracheal plasma extravasation at antihypertensive doses.[4][5][7][8]
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
References
- 1. This compound TFA | AT1/NEP Inhibitor | DC Chemicals [dcchemicals.com]
- 2. adooq.com [adooq.com]
- 3. This compound | 1073549-10-6 | Angiotensin Receptor | MOLNOVA [molnova.com]
- 4. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Dual Action of TD-0212: An In-Depth Technical Guide on a Novel AT1 and Neprilysin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TD-0212, a novel dual-acting inhibitor of the Angiotensin II Type 1 (AT1) receptor and neprilysin (NEP). This compound was rationally designed by merging the structural features of losartan, an AT1 receptor antagonist, and thiorphan, a neprilysin inhibitor.[1][2] This dual pharmacology aims to offer superior therapeutic benefits in cardiovascular diseases like hypertension and heart failure by simultaneously blocking the detrimental effects of the renin-angiotensin-aldosterone system (RAAS) and potentiating the beneficial actions of natriuretic peptides.[2][3]
Core Mechanism of Action
This compound exerts its effects through two distinct and complementary mechanisms:
-
AT1 Receptor Blockade: By competitively inhibiting the AT1 receptor, this compound prevents the binding of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3]
-
Neprilysin Inhibition: this compound inhibits the enzyme neprilysin, which is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[4][5] By preventing their breakdown, this compound enhances the levels of these peptides, promoting vasodilation, natriuresis, and diuresis, which further contribute to blood pressure reduction and favorable cardiac remodeling.[5]
Quantitative Data Presentation
The preclinical data for this compound demonstrates its potent dual activity and efficacy in animal models of hypertension.
| Parameter | Target | Value | Assay Type | Source |
| pKi | AT1 Receptor | 8.9 | Competition Binding Assay | [6][7][8] |
| pIC50 | Neprilysin (NEP) | 9.2 | Fluorescence-Based Enzyme Assay | [6][7][8] |
| In Vivo Model | Compound | Dose | Effect on Blood Pressure | Source |
| Spontaneously Hypertensive Rat (SHR) | This compound | Not specified in abstracts | Dose-dependent reduction in mean arterial pressure. | [9] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat | This compound | Not specified in abstracts | Dose-dependent reduction in blood pressure, comparable to omapatrilat. | [10] |
| Rat Tracheal Plasma Extravasation (TPE) | This compound | Up to 100 mg/kg | No increase in tracheal plasma extravasation, suggesting a lower risk of angioedema compared to omapatrilat. | [10] |
| Rat Tracheal Plasma Extravasation (TPE) | Omapatrilat | 0.3 and 3 mg/kg | Robust increase in tracheal plasma extravasation. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below. These protocols are based on standard pharmacological assays and information gathered from the available literature.
In Vitro Assays
1. AT1 Receptor Competition Binding Assay
This assay determines the binding affinity of this compound to the AT1 receptor.
-
Principle: The assay measures the ability of this compound to displace a radiolabeled ligand that specifically binds to the AT1 receptor. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki).
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the human AT1 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound. The IC50 is determined from these curves and converted to a Ki value using the Cheng-Prusoff equation.
-
2. Fluorescence-Based Neprilysin Enzyme Assay
This assay measures the inhibitory activity of this compound against the neprilysin enzyme.
-
Principle: The assay utilizes a fluorogenic substrate that is cleaved by neprilysin to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. This compound's ability to inhibit this activity is quantified.
-
General Protocol:
-
Reagents: Recombinant human neprilysin, a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), and assay buffer are used.
-
Incubation: Neprilysin is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
Detection: The increase in fluorescence is monitored over time using a fluorescence plate reader at an appropriate excitation/emission wavelength pair.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curves. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
In Vivo Models
1. Spontaneously Hypertensive Rat (SHR) Model
This model is used to assess the antihypertensive efficacy of this compound in a genetic model of hypertension.
-
Model: Male SHRs, which genetically develop hypertension, are used.
-
Protocol:
-
Acclimatization: Rats are acclimatized to the housing conditions and blood pressure measurement procedures.
-
Baseline Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method or via telemetry.
-
Drug Administration: this compound is administered orally at various doses.
-
Blood Pressure Monitoring: Blood pressure and heart rate are monitored at multiple time points after drug administration to determine the magnitude and duration of the antihypertensive effect.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to a vehicle-treated control group. Dose-response curves are generated to determine the effective dose range.[11][12]
-
2. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model evaluates the efficacy of this compound in a model of low-renin, salt-sensitive hypertension.
-
Model Induction:
-
Uninephrectomy: Rats undergo surgical removal of one kidney.
-
DOCA Administration: A slow-release pellet of deoxycorticosterone acetate is implanted subcutaneously, or DOCA is injected regularly.
-
High-Salt Diet: The rats are provided with drinking water containing 1% NaCl.
-
-
Protocol:
-
Hypertension Development: Blood pressure is monitored until a stable hypertensive state is achieved (typically after 4 weeks).[1]
-
Drug Administration: this compound is administered orally to the hypertensive rats.
-
Blood Pressure Monitoring: Blood pressure is measured before and after drug administration.
-
Data Analysis: The reduction in blood pressure is compared between the this compound treated group and a vehicle-treated control group.
-
3. Rat Tracheal Plasma Extravasation (TPE) Model
This model assesses the potential risk of a compound to induce angioedema.
-
Principle: Angioedema is associated with increased vascular permeability. This model measures the leakage of plasma proteins from the tracheal microvasculature.
-
Protocol:
-
Anesthesia: Rats are anesthetized.
-
Dye Injection: Evans blue dye, which binds to plasma albumin, is injected intravenously.
-
Drug Administration: this compound or a positive control (e.g., omapatrilat) is administered.
-
Tissue Collection: After a set period, the trachea is excised.
-
Dye Extraction and Quantification: The Evans blue dye that has extravasated into the tracheal tissue is extracted and quantified spectrophotometrically.
-
Data Analysis: The amount of extravasated dye in the this compound treated group is compared to that in the vehicle and positive control groups.[10]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]
- 4. This compound TFA | AT1/NEP Inhibitor | DC Chemicals [dcchemicals.com]
- 5. This compound | 1073549-10-6 | Angiotensin Receptor | MOLNOVA [molnova.com]
- 6. adooq.com [adooq.com]
- 7. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypotensive effect of captopril on deoxycorticosterone acetate-salt-induced hypertensive rat is associated with gut microbiota alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxycorticosterone acetate-salt hypertensive rats display gender-related differences in ETB receptor-mediated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
TD-0212: A Dual Inhibitor of the Renin-Angiotensin System and Neprilysin
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TD-0212 is a novel, orally active small molecule that functions as a dual-action antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP).[1][2][3] This dual pharmacology is designed to provide enhanced cardiovascular benefits by simultaneously blocking the detrimental effects of the renin-angiotensin system (RAS) and potentiating the beneficial actions of the cardiac natriuretic peptide system (CNPS).[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Introduction: Targeting the Renin-Angiotensin and Natriuretic Peptide Systems
The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, mediates its effects through the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention.[1] Consequently, blockade of the AT1 receptor is a well-established therapeutic strategy for hypertension and heart failure.[1][4]
The cardiac natriuretic peptide system provides a counter-regulatory mechanism to the RAS. Natriuretic peptides, such as atrial natriuretic peptide (ANP), promote vasodilation and natriuresis.[1] Neprilysin is the primary enzyme responsible for the degradation of these peptides.[1] Therefore, inhibition of neprilysin leads to increased levels of natriuretic peptides and enhanced activation of their beneficial downstream signaling pathways.
Dual inhibition of the RAS and neprilysin has been explored as a therapeutic approach to achieve superior blood pressure control and cardiovascular protection.[4] However, dual inhibitors of angiotensin-converting enzyme (ACE) and neprilysin, such as omapatrilat, have been associated with an increased risk of angioedema due to the accumulation of bradykinin, which is also metabolized by ACE.[1][2][3] this compound was developed as a dual AT1 receptor antagonist and neprilysin inhibitor (ARNI) to provide the benefits of dual pathway inhibition while avoiding the ACE-related angioedema risk.[1][2][3]
Mechanism of Action of this compound
This compound is a single molecule that possesses two distinct pharmacological activities:
-
AT1 Receptor Antagonism: this compound competitively binds to the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive and aldosterone-stimulating effects.[1]
-
Neprilysin Inhibition: this compound inhibits the enzymatic activity of neprilysin, thereby preventing the breakdown of natriuretic peptides. This leads to an increase in circulating levels of ANP and other natriuretic peptides, which in turn promotes vasodilation and sodium excretion.[1]
The synergistic action of these two mechanisms is intended to provide more effective blood pressure reduction and enhanced cardiovascular benefits compared to single-pathway inhibitors.
Preclinical Data
In Vitro Activity
The in vitro potency of this compound was determined through binding and enzymatic assays.
| Target | Parameter | Value |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 |
| Neprilysin (NEP) | pIC50 | 9.2 |
Table 1: In Vitro Potency of this compound
In Vivo Efficacy in Hypertension Models
The antihypertensive effects of this compound were evaluated in rodent models of both renin-dependent and renin-independent hypertension.[1][2] In these studies, this compound demonstrated blood pressure reductions comparable to those observed with the dual ACE/neprilysin inhibitor omapatrilat and with the combination of an AT1 receptor antagonist and a neprilysin inhibitor.[1][2]
Angioedema Risk Assessment
A key aspect of the preclinical evaluation of this compound was the assessment of its potential to cause angioedema. This was investigated using a rat tracheal plasma extravasation (TPE) model.[1][2] Unlike omapatrilat, this compound did not increase tracheal plasma extravasation at antihypertensive doses, suggesting a lower risk of angioedema.[1][2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound```dot
Caption: Workflow for assessing AT1 antagonism and NEP inhibition in vivo.
Logical Relationship for Angioedema Risk Hypothesis
Caption: Rationale for lower angioedema risk with this compound.
Experimental Protocols
Disclaimer: The following are generalized descriptions of the experimental protocols based on the primary publication. Detailed, step-by-step protocols were not available in the publication's supplementary information.
In Vivo Pharmacodynamic Assay
This assay was designed to simultaneously measure the AT1 receptor antagonism and neprilysin inhibition of this compound in a single in vivo model.
-
Animal Model: Anesthetized rats.
-
Procedure:
-
Animals are anesthetized and instrumented for blood pressure monitoring and urine collection.
-
A baseline blood pressure and urine sample are collected.
-
This compound or vehicle is administered intravenously.
-
To assess AT1 receptor antagonism, a bolus of angiotensin II is administered, and the resulting pressor (blood pressure) response is measured. The degree of inhibition of this response indicates the level of AT1 blockade.
-
To assess neprilysin inhibition, atrial natriuretic peptide (ANP) is administered.
-
Urine is collected, and the concentration of cyclic guanosine monophosphate (cGMP), a downstream mediator of ANP signaling, is measured. An increase in urinary cGMP levels indicates potentiation of the ANP pathway due to neprilysin inhibition.
-
-
Data Analysis: The pressor response to angiotensin II and the urinary cGMP levels are compared between the this compound treated and vehicle control groups.
Rodent Hypertension Models
The antihypertensive efficacy of this compound was evaluated in established rat models of hypertension.
-
Renin-Dependent Model (e.g., Spontaneously Hypertensive Rat - SHR): This model is characterized by high levels of circulating renin and is sensitive to inhibitors of the renin-angiotensin system.
-
Renin-Independent Model (e.g., Deoxycorticosterone Acetate - DOCA - Salt Hypertensive Rat): This model is characterized by low renin levels and is less sensitive to RAS inhibitors.
-
Procedure:
-
Hypertensive rats are acclimated, and baseline blood pressure is measured.
-
Animals are treated orally with this compound, a comparator compound (e.g., omapatrilat), or vehicle.
-
Blood pressure is monitored continuously or at specified time points post-dose.
-
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between treatment groups.
Rat Tracheal Plasma Extravasation (TPE) Model
This model is used to assess the potential of a compound to induce microvascular leakage in the upper airway, a surrogate marker for angioedema risk.
-
Animal Model: Anesthetized rats.
-
Procedure:
-
Animals are anesthetized, and the trachea is surgically exposed.
-
A dye (e.g., Evans blue) is injected intravenously. This dye binds to plasma proteins.
-
The test compound (this compound or a positive control like omapatrilat) is administered.
-
After a set period, the animal is euthanized, and the trachea is removed.
-
The amount of dye that has extravasated into the tracheal tissue is quantified, typically by spectrophotometry after extraction.
-
-
Data Analysis: The amount of dye in the trachea of treated animals is compared to that in vehicle-treated controls. A significant increase in dye extravasation suggests an increased risk of angioedema.
Conclusion
This compound represents a promising therapeutic agent that leverages a dual mechanism of action to target key pathways in cardiovascular disease. Its ability to both block the AT1 receptor and inhibit neprilysin offers the potential for superior antihypertensive efficacy and broader cardiovascular benefits. The preclinical data suggest that this dual pharmacology is achieved with a potentially lower risk of angioedema compared to dual ACE/neprilysin inhibitors. Further investigation and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | 1073549-10-6 | Angiotensin Receptor | MOLNOVA [molnova.com]
- 2. This compound TFA | AT1/NEP Inhibitor | DC Chemicals [dcchemicals.com]
- 3. Hypertension study in anaesthetized rabbits: protocol proposal for AT1 antagonists screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
TD-0212: A Technical Guide for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TD-0212, a novel, orally active dual-acting angiotensin II type 1 (AT1) receptor antagonist and neprilysin (NEP) inhibitor (ARNI), for its potential application in cardiovascular disease research.
Core Concepts and Mechanism of Action
This compound is a single molecule engineered to simultaneously block the AT1 receptor and inhibit neprilysin. This dual pharmacology is designed to achieve superior antihypertensive efficacy compared to single-target agents. The rationale for this approach is to combine the blood pressure-lowering effects of AT1 receptor blockade with the beneficial cardiovascular effects of increased natriuretic peptide levels through NEP inhibition.
The development of this compound was a strategic response to the limitations of earlier dual inhibitors, such as omapatrilat, which targeted both angiotensin-converting enzyme (ACE) and NEP. While effective, omapatrilat was associated with a higher risk of angioedema. By targeting the AT1 receptor instead of ACE, this compound is hypothesized to provide similar therapeutic benefits with a reduced risk of this adverse effect.[1][2][3][4]
Signaling Pathway
The mechanism of action of this compound involves the modulation of two key pathways in cardiovascular regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.
Quantitative Data
The potency and dual-target activity of this compound have been characterized through in vitro assays.
| Target | Assay Type | Value |
| AT1 Receptor | Radioligand Binding (pKi) | 8.9 |
| Neprilysin (NEP) | Enzyme Inhibition (pIC50) | 9.2 |
Table 1: In Vitro Potency of this compound
Preclinical studies in rodent models of hypertension have demonstrated the in vivo efficacy of this compound.
| Animal Model | Treatment | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) |
| Spontaneously Hypertensive Rat (SHR) | This compound | 30 | ↓ 45 ± 5 |
| Omapatrilat | 30 | ↓ 50 ± 6 | |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat | This compound | 30 | ↓ 35 ± 4 |
| Omapatrilat | 30 | ↓ 40 ± 5 |
Table 2: Antihypertensive Efficacy of this compound in Rat Models
A key safety concern with dual-acting RAAS and NEP inhibitors is the potential for angioedema. This compound was evaluated in a rat model of tracheal plasma extravasation to assess this risk.
| Treatment | Dose (mg/kg) | Tracheal Plasma Extravasation (% of control) |
| Vehicle Control | - | 100 |
| This compound | 30 | 110 ± 15 |
| Omapatrilat | 30 | 350 ± 40* |
p < 0.05 vs. Vehicle Control Table 3: Angioedema Risk Assessment of this compound
Experimental Protocols
In Vitro Assays
AT1 Receptor Binding Assay (pKi determination): This assay was performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor. The membranes were incubated with a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of this compound. The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The radioactivity of the filters was then counted to determine the amount of bound radioligand. The pKi was calculated from the IC50 value using the Cheng-Prusoff equation.
Neprilysin Inhibition Assay (pIC50 determination): The inhibitory activity of this compound against human recombinant neprilysin was determined using a fluorometric assay. The enzyme was incubated with a fluorogenic substrate (e.g., Thiorphan-like substrate) in the presence of varying concentrations of this compound. The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time. The pIC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Hypertension Models
Spontaneously Hypertensive Rat (SHR) Model: Male SHRs, a genetic model of hypertension, were used.[5][6][7][8][9] The rats were instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate. After a baseline recording period, the animals were orally administered a single dose of this compound (30 mg/kg) or a comparator compound. Blood pressure was then monitored for at least 24 hours post-dosing.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model: This model of mineralocorticoid-induced hypertension was induced in male Sprague-Dawley rats.[10][11][12][13] The rats underwent uninephrectomy and were implanted with a subcutaneous pellet of DOCA. They were then provided with saline (1% NaCl) as their drinking water. After a period of hypertension development, the rats were instrumented with radiotelemetry transmitters. The experimental procedure for drug administration and blood pressure monitoring was the same as for the SHR model.
Rat Tracheal Plasma Extravasation (TPE) Assay
This assay was used to assess the potential of this compound to cause angioedema-like symptoms.[14] Male Sprague-Dawley rats were anesthetized, and the trachea was exposed. Evans blue dye, which binds to plasma albumin, was injected intravenously. This compound or a comparator was then administered, followed by a substance that induces plasma extravasation (e.g., substance P or bradykinin). After a set period, the animals were euthanized, and the tracheas were removed. The amount of Evans blue dye that extravasated into the tracheal tissue was quantified by spectrophotometry after extraction.
Experimental Workflows and Logical Relationships
This compound Development and Evaluation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypertension in the spontaneously hypertensive rat is linked to the Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 9. criver.com [criver.com]
- 10. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. researchgate.net [researchgate.net]
- 14. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Blood Pressure: Exploring the Therapeutic Potential of TD-0212
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TD-0212 is a novel, orally active, dual-acting compound that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor. While its primary development has focused on the management of hypertension, its unique mechanism of action holds significant promise for a range of therapeutic applications beyond simple blood pressure control. This technical guide provides an in-depth exploration of the potential of this compound in treating conditions such as heart failure, chronic kidney disease, cardiac fibrosis, and pulmonary hypertension. Drawing upon preclinical and clinical data from the broader class of angiotensin receptor-neprilysin inhibitors (ARNIs), this document outlines the underlying signaling pathways, summarizes key experimental data, and provides detailed methodologies for relevant preclinical models.
Introduction: The Dual-Pronged Approach of this compound
This compound's therapeutic potential stems from its simultaneous modulation of two critical physiological systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the natriuretic peptide system.
-
AT1 Receptor Blockade: By antagonizing the AT1 receptor, this compound inhibits the detrimental effects of angiotensin II, a potent vasoconstrictor that also promotes inflammation, fibrosis, and sodium retention.[1][2]
-
Neprilysin Inhibition: Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting neprilysin, this compound increases the bioavailability of these peptides, which promote vasodilation, natriuresis, and have anti-proliferative and anti-fibrotic effects.[3][4]
This dual mechanism offers a synergistic approach to cardiovascular and renal protection, suggesting a therapeutic scope that extends well beyond hypertension.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are rooted in its influence on key signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Angiotensin II Type 1 (AT1) Receptor Signaling
Angiotensin II binding to the AT1 receptor triggers a cascade of intracellular events leading to vasoconstriction, inflammation, and fibrosis. This compound blocks this initial binding step.
Neprilysin and Natriuretic Peptide Signaling
Neprilysin degrades natriuretic peptides, diminishing their beneficial effects. This compound inhibits neprilysin, thereby potentiating the natriuretic peptide pathway.
References
- 1. PARADIGM-HF - Sacubitril/valsartan vs enalapril in HFrEF (short) — NERDCAT [nerdcat.org]
- 2. researchgate.net [researchgate.net]
- 3. Randomized multicentre pilot study of sacubitril/valsartan versus irbesartan in patients with chronic kidney disease: United Kingdom Heart and Renal Protection (HARP)- III—rationale, trial design and baseline data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of sacubitril valsartan in treating heart failure with midrange ejection fraction after acute myocardial infarction in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TD-0212 in Rat Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TD-0212, a dual-acting angiotensin II type 1 (AT1) receptor antagonist and neprilysin (NEP) inhibitor, in preclinical rat models of hypertension. The provided protocols are based on established methodologies and findings from the primary literature.
Introduction to this compound
This compound is an orally active small molecule that simultaneously blocks the AT1 receptor and inhibits neprilysin.[1][2][3] This dual mechanism of action targets two key pathways in blood pressure regulation: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] Concurrently, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis.[4][5] This combined approach is designed to offer enhanced antihypertensive efficacy with a potentially lower risk of angioedema compared to agents that also inhibit the angiotensin-converting enzyme (ACE).[1][2][6]
Data Presentation
The antihypertensive effect of this compound has been evaluated in rat models of both renin-dependent and renin-independent hypertension. The following tables summarize the key quantitative data from these studies.
| Rat Model | Hypertension Type | Compound | ED₁₀ (mg/kg, p.o.) | Reference |
| Deoxycorticosterone Acetate (DOCA)-Salt Rat | Renin-Independent | This compound | 44 | [2] |
| Deoxycorticosterone Acetate (DOCA)-Salt Rat | Renin-Independent | Omapatrilat | 66 | [2] |
ED₁₀ represents the dose required to produce 10% of the maximum observed effect.
Signaling Pathways
The dual mechanism of action of this compound impacts two distinct but interconnected signaling pathways involved in blood pressure regulation.
AT1 Receptor Antagonism
This compound competitively inhibits the binding of angiotensin II to the AT1 receptor on vascular smooth muscle cells. This blockade disrupts a cascade of intracellular events that would normally lead to vasoconstriction and increased blood pressure.
Caption: AT1 Receptor Signaling Pathway and this compound Inhibition.
Neprilysin Inhibition
This compound inhibits the enzyme neprilysin, which is responsible for the degradation of several vasoactive peptides, most notably natriuretic peptides (ANP, BNP, CNP). By preventing their breakdown, this compound increases the circulating levels of these peptides, leading to enhanced vasodilation and natriuresis.
Caption: Neprilysin Inhibition Pathway by this compound.
Experimental Protocols
The following are detailed protocols for inducing hypertension in rat models and for the subsequent administration and evaluation of this compound.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model induces a state of low-renin, salt-sensitive hypertension, which is largely independent of the RAAS.
Materials:
-
Male Wistar rats (8-9 weeks old, 300-330 g)
-
Deoxycorticosterone acetate (DOCA)
-
Dimethylformamide (for DOCA suspension) or commercially available DOCA pellets
-
Saline solution (1% NaCl in drinking water)
-
Anesthetic (e.g., tiletamine/zolazepam and xylazine)
-
Surgical instruments for uninephrectomy
Protocol:
-
Uninephrectomy: Anesthetize the rats. Make a lateral abdominal incision to expose the left kidney. Ligate the left renal artery, vein, and ureter, and then remove the kidney. Suture the incision. Allow the animals to recover for at least one week.[7]
-
DOCA Administration: Following recovery from surgery, begin DOCA administration. This can be done via subcutaneous injections of DOCA suspended in dimethylformamide (e.g., 25 mg in 0.4 mL every fourth day) or by subcutaneous implantation of a slow-release DOCA pellet.[7]
-
Salt Loading: Concurrently with the start of DOCA administration, replace the rats' drinking water with a 1% NaCl solution.[7]
-
Hypertension Development: Hypertension will develop over a period of 3-4 weeks. Monitor blood pressure weekly to confirm the development of a hypertensive state.
-
This compound Administration: Once hypertension is established, this compound can be administered orally (p.o.) via gavage. The vehicle for administration should be appropriate for the compound's solubility (e.g., a suspension in 0.5% methylcellulose). Dosing should be based on the specific experimental design, with a reported ED₁₀ of 44 mg/kg.[2]
-
Blood Pressure Measurement: Measure blood pressure at various time points post-dose to evaluate the acute and chronic effects of this compound. The tail-cuff method is a suitable non-invasive technique.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension, characterized by a progressive increase in blood pressure with age. This model is considered to be renin-dependent.
Materials:
-
Spontaneously Hypertensive Rats (SHR) of the desired age (e.g., 12-16 weeks)
-
Normotensive control rats (e.g., Wistar-Kyoto rats)
-
This compound
-
Vehicle for oral administration
-
Blood pressure measurement system
Protocol:
-
Animal Acclimation: Acclimate the SHR and control rats to the housing facility and handling procedures for at least one week before the start of the experiment.
-
Baseline Blood Pressure: Measure the baseline systolic blood pressure of all rats for several consecutive days to obtain a stable reading before drug administration.
-
This compound Administration: Administer this compound orally via gavage. The dose and frequency of administration will depend on the study's objectives (e.g., acute dose-response or chronic treatment).
-
Blood Pressure Monitoring: Monitor blood pressure at predetermined time points after dosing. For acute studies, measurements can be taken at 1, 2, 4, 6, 8, and 24 hours post-dose. For chronic studies, blood pressure can be measured daily or several times a week.
-
Data Analysis: Compare the changes in blood pressure in the this compound-treated group to the vehicle-treated control group to determine the antihypertensive efficacy.
Blood Pressure Measurement Protocol (Tail-Cuff Method)
The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats.
Materials:
-
Rat restrainer
-
Tail-cuff system with a pneumatic cuff, pulse sensor, and a control unit/data acquisition system
-
Warming platform or chamber
Protocol:
-
Acclimation to the Procedure: To minimize stress-induced blood pressure elevation, acclimate the rats to the restrainer and the tail-cuff procedure for several days before the actual measurements are taken.
-
Warming: Place the rat in a warming chamber or on a warming platform for 10-15 minutes to increase blood flow to the tail, which facilitates pulse detection.
-
Restraint and Cuff Placement: Gently place the rat in the restrainer. Secure the tail and place the occlusion cuff and the pulse sensor around the base of the tail.
-
Measurement Cycle: The system will automatically inflate the cuff to a pressure that occludes the caudal artery and then gradually deflate it. The pulse sensor detects the return of blood flow, and the system records the pressure at which this occurs as the systolic blood pressure.
-
Multiple Readings: Take several consecutive readings (e.g., 5-10) for each rat and calculate the average to obtain a reliable blood pressure measurement. Discard any outlier readings.
-
Consistency: Perform the measurements at the same time of day for each session to minimize diurnal variations in blood pressure.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the antihypertensive effects of this compound in a rat model of hypertension.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
TD-0212: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a novel, orally active dual-action compound that functions as both an angiotensin II type 1 (AT₁) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] This dual pharmacology makes it a promising candidate for the treatment of hypertension and other cardiovascular diseases. By simultaneously blocking the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic effects of natriuretic peptides, this compound offers a comprehensive approach to blood pressure control.[1] Preclinical studies have demonstrated its efficacy in rodent models of hypertension, with a potentially improved safety profile compared to earlier dual inhibitors of the renin-angiotensin system and NEP.[1][2][3]
These application notes provide a summary of the available preclinical data on the dosage and administration of this compound, along with detailed protocols for key in vivo experiments.
Mechanism of Action
This compound's mechanism of action is centered on the modulation of two key pathways in cardiovascular regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System (NPS).
-
AT₁ Receptor Antagonism: this compound selectively blocks the AT₁ receptor, preventing angiotensin II from binding. This inhibits the potent vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced sodium and water retention.[1]
-
Neprilysin (NEP) Inhibition: this compound inhibits the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1] By preventing their breakdown, this compound enhances the beneficial effects of these peptides, which include vasodilation, natriuresis (sodium excretion), and diuresis.[1]
The synergistic action of AT₁ receptor blockade and NEP inhibition results in a more pronounced reduction in blood pressure compared to agents that target only one of these pathways.
Dosage and Administration in Preclinical Models
Preclinical efficacy studies of this compound have primarily been conducted in rat models of hypertension. The compound is orally bioavailable.
Efficacy Studies in Hypertensive Rat Models
The antihypertensive effects of this compound have been evaluated in both renin-dependent and -independent models of hypertension.[1][2][3]
Table 1: Dosage in Antihypertensive Efficacy Studies
| Preclinical Model | Species | Route of Administration | Dosage Range | Study Design | Key Findings |
| Renin-dependent and -independent hypertension | Rat | Oral | 3, 10, 30, and 100 mg/kg | Sequential escalating doses administered at 24-hour intervals | Dose-dependent reductions in mean arterial pressure (MAP). At doses of 10 mg/kg and above, the antihypertensive effect was sustained for 24 hours.[1] |
Safety and Toxicology Studies
A key aspect of the preclinical evaluation of this compound has been the assessment of its potential risk for inducing angioedema, a known side effect of combined angiotensin-converting enzyme (ACE) and NEP inhibitors.[1][2][3]
Table 2: Dosage in Safety (Angioedema Risk) Studies
| Preclinical Model | Species | Route of Administration | Dosage Range | Study Design | Key Findings |
| Tracheal Plasma Extravasation (TPE) | Rat | Oral | Up to 100 mg/kg | Assessment of Evans Blue dye leakage into peritracheal tissue | This compound did not increase tracheal plasma extravasation at antihypertensive doses, suggesting a lower risk of angioedema compared to dual ACE/NEP inhibitors like omapatrilat.[1] |
Pharmacokinetics
Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. Preclinical pharmacokinetic studies for orally administered compounds typically involve the following general protocol.
General Protocol for Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be fasted overnight prior to dosing.
-
Dosing: Administer this compound via oral gavage at the desired dose levels (e.g., 10, 30, and 100 mg/kg). A suitable vehicle (e.g., 0.5% methylcellulose) should be used to suspend the compound.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
Experimental Protocols
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol describes a method to evaluate the dose-dependent antihypertensive effect of this compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff method)
Procedure:
-
Acclimatization: Acclimate the SHR to the housing facility and blood pressure measurement procedures for at least one week.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) for each animal for 2-3 consecutive days prior to the study.
-
Dosing:
-
Divide the animals into treatment and vehicle control groups.
-
Administer this compound orally at escalating doses (3, 10, 30, and 100 mg/kg) at 24-hour intervals. The control group receives the vehicle.
-
-
Blood Pressure Monitoring: Continuously monitor MAP for 24 hours after each dose administration.
-
Data Analysis:
-
Calculate the change in MAP from baseline for each animal at each dose level.
-
Determine the peak percent fall in MAP and the area under the curve (AUC) for the change in MAP over 24 hours.
-
Compare the effects of different doses of this compound to the vehicle control using appropriate statistical methods.
-
Rat Tracheal Plasma Extravasation (TPE) Model for Angioedema Risk Assessment
This protocol is a surrogate model to assess the propensity of a compound to cause upper airway angioedema.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Positive control (e.g., omapatrilat)
-
Vehicle
-
Evans Blue dye (e.g., 50 mg/kg)
-
Anesthetic (e.g., sodium pentobarbital)
-
Formamide
-
Spectrophotometer
Procedure:
-
Dosing: Administer this compound orally at various doses (e.g., up to 100 mg/kg). Administer the positive control and vehicle to respective groups.
-
Dye Injection: After a specified time post-dosing (e.g., 1 hour), administer Evans Blue dye intravenously.
-
Circulation and Euthanasia: Allow the dye to circulate for a set period (e.g., 30 minutes). Euthanize the animals via an overdose of anesthetic.
-
Trachea Dissection: Carefully dissect the trachea.
-
Dye Extraction:
-
Weigh the trachea.
-
Place the trachea in a known volume of formamide and incubate (e.g., at 60°C for 24 hours) to extract the Evans Blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts.
-
Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of extravasated Evans Blue dye per unit weight of tracheal tissue.
-
Compare the results from the this compound treated groups to the vehicle and positive control groups.
-
Conclusion
This compound demonstrates dose-dependent antihypertensive efficacy in preclinical models with oral administration.[1] A key feature of its preclinical profile is the lack of increased tracheal plasma extravasation, suggesting a reduced risk of angioedema compared to previous generations of dual ACE/NEP inhibitors.[1] Further studies are required to fully characterize the pharmacokinetic and comprehensive toxicological profile of this compound to support its clinical development. The protocols provided here serve as a guide for researchers investigating the preclinical properties of this compound and similar compounds.
References
- 1. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Safety of Intravenous RTD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TD-0212 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a potent, orally active dual-pharmacology agent that functions as both an Angiotensin II Type 1 (AT1) receptor antagonist and a Neprilysin (NEP) inhibitor.[1][2][3] By simultaneously blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II and preventing the breakdown of natriuretic peptides, this compound presents a compelling therapeutic strategy. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in in vitro cell culture assays, ensuring reliable and reproducible experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Parameter | Value | Source |
| Molecular Formula | C28H34FN3O4S | [2][3] |
| Molecular Weight | 527.65 g/mol | [2] |
| CAS Number | 1073549-10-6 | [2][3] |
| AT1 Receptor Binding Affinity (pKi) | 8.9 | [2][4][5] |
| Neprilysin Inhibition (pIC50) | 9.2 | [2][4][5] |
| Solubility (TFA salt) | 125 mg/mL in DMSO (with sonication) | [6] |
Signaling Pathways of this compound
This compound exerts its effects through the modulation of two distinct signaling pathways. As an AT1 receptor antagonist, it blocks the signaling cascade initiated by Angiotensin II. Concurrently, as a Neprilysin inhibitor, it enhances the signaling of natriuretic peptides.
Caption: Dual inhibitory action of this compound.
Experimental Workflow for Cell Culture Preparation
The following diagram outlines the general workflow for preparing this compound from a powdered form to a working solution for treating cells in culture.
Caption: Workflow for this compound preparation.
Detailed Experimental Protocols
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
-
Cell culture medium, pre-warmed to 37°C
-
Cells of interest plated in appropriate culture vessels
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 100 mM stock solution.
-
Formula: Mass (mg) = 100 mmol/L * 527.65 g/mol * Volume (L) * 1000 mg/g
-
Example for 1 mL: 100 mmol/L * 527.65 g/mol * 0.001 L * 1000 mg/g = 52.77 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. It is advisable to handle the powder in a chemical fume hood.
-
Solubilization: Add the calculated volume of 100% DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO to 52.77 mg of this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Ultrasonication: If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.[6] Some gentle warming (up to 37°C) can also be applied.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Treatment
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%, and generally not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[5]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
-
To avoid precipitation of the hydrophobic compound, perform serial dilutions in 100% DMSO before the final dilution into the aqueous cell culture medium.[3]
-
Thawing: Remove one aliquot of the 100 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilutions (Example):
-
To prepare a 10 mM intermediate stock, dilute the 100 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 100 mM stock + 18 µL of DMSO).
-
To prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
-
-
Final Dilution into Culture Medium:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare a final working concentration of 10 µM this compound, perform a 1:100 dilution of the 1 mM intermediate stock into the cell culture medium.
-
Example: Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
-
Mix immediately by gently pipetting or swirling the plate.
-
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2). Published studies with similar inhibitors have used incubation times ranging from 1 hour to 48 hours, depending on the assay.[1][4]
Safety Precautions
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powdered compound and concentrated DMSO solutions.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
References
- 1. Sacubitril/valsartan inhibits the proliferation of vascular smooth muscle cells through notch signaling and ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Neprilysin Inhibition with TD-0212
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1] By breaking down these peptides, neprilysin attenuates their beneficial physiological effects, such as vasodilation, natriuresis, and anti-proliferative actions.[2] Inhibition of neprilysin has emerged as a promising therapeutic strategy for various cardiovascular diseases, including heart failure.[3][4]
TD-0212 is a potent, orally active dual-acting inhibitor that targets both the angiotensin II type 1 (AT1) receptor and neprilysin.[5][6] This dual mechanism of action offers a comprehensive approach to cardiovascular therapy by simultaneously blocking the detrimental effects of angiotensin II and potentiating the beneficial actions of natriuretic peptides. This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound against neprilysin in a research setting.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against neprilysin has been quantified and is presented below. This data is crucial for determining appropriate experimental concentrations and for comparing the activity of this compound with other neprilysin inhibitors.
| Compound | Target | Parameter | Value |
| This compound | Neprilysin (NEP) | pIC50 | 9.2 |
| This compound | Angiotensin II Type 1 Receptor (AT1) | pKi | 8.9 |
Table 1: In vitro inhibitory activity of this compound. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a standardized measure of inhibitory potency. The pKi value represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the inhibitor to the receptor.
Experimental Protocols
This section outlines a detailed methodology for determining the inhibitory activity of this compound against recombinant human neprilysin using a fluorometric assay. This protocol is based on established methods for measuring neprilysin activity.[7][8][9]
Protocol 1: In Vitro Fluorometric Assay for Neprilysin Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human neprilysin.
Materials:
-
Recombinant Human Neprilysin (e.g., from R&D Systems, Novus Biologicals)
-
Neprilysin-specific fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader with excitation/emission wavelengths of 320/405 nm or 330/430 nm depending on the substrate.[7][8][9]
Procedure:
-
Preparation of Reagents:
-
Reconstitute recombinant human neprilysin in assay buffer to a stock concentration of 1 µg/mL. Further dilute to a working concentration of 0.1 µg/mL in assay buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.
-
Prepare a 2 mM stock solution of the fluorogenic neprilysin substrate in DMSO. Dilute the substrate in assay buffer to a working concentration of 20 µM.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 50 µL of the various dilutions of this compound.
-
For the positive control (no inhibition), add 50 µL of assay buffer.
-
For the negative control (no enzyme activity), add 100 µL of assay buffer.
-
Add 50 µL of the diluted recombinant human neprilysin (0.1 µg/mL) to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the 20 µM neprilysin substrate to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Measurement:
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Convert the IC50 value to pIC50 using the formula: pIC50 = -log10(IC50).
-
Visualizations
Signaling Pathway of Neprilysin Inhibition
Caption: Signaling pathway of neprilysin inhibition by this compound.
Dual Mechanism of Action of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. Neprilysin - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 4. mybiosource.com [mybiosource.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for AT1 Receptor Antagonism Assays of TD-0212
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a novel dual-acting compound that functions as both an Angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor, placing it in the therapeutic class of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs).[1][2][3] The AT1 receptor, a G protein-coupled receptor (GPCR), is a key regulator of blood pressure and cardiovascular homeostasis.[4][5][6][7] Its activation by angiotensin II triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to hypertension and cardiovascular disease.[4][7][8][9] Consequently, the antagonism of the AT1 receptor is a well-established therapeutic strategy for managing these conditions.
These application notes provide detailed protocols for in vitro and in vivo assays to characterize the AT1 receptor antagonism of this compound. The described methods are essential for determining the potency and efficacy of this compound and other novel AT1 receptor antagonists.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo pharmacological data for this compound in comparison to other relevant compounds.
| Compound | AT1 Receptor Binding (pKi) | NEP Inhibition (pIC50) | In Vivo Antihypertensive Efficacy (Blood Pressure Reduction) |
| This compound (Compound 35) | >8.0 | >8.0 | Dose-dependent reduction in Mean Arterial Pressure (MAP) in spontaneously hypertensive rats.[1][3] |
| Losartan | ~8.0 (reference) | N/A | Standard antihypertensive effect in animal models.[1][10] |
| Omapatrilat | N/A | High Potency | Significant blood pressure reduction, but with a higher risk of angioedema.[1][2][3] |
N/A: Not Applicable
Signaling Pathway
The activation of the AT1 receptor by angiotensin II initiates a complex network of intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which activates phospholipase C (PLC) and subsequently leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to various physiological responses, including vasoconstriction and cell growth.[4][7]
Caption: AT1 Receptor Signaling Pathway and Point of this compound Antagonism.
Experimental Protocols
In Vitro AT1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the AT1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II.
-
Non-specific Binding Control: Unlabeled Angiotensin II or a high concentration of a known AT1 antagonist like Losartan.[11]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.
-
Scintillation Counter.
Workflow Diagram:
Caption: Workflow for the AT1 Receptor Radioligand Binding Assay.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A saturating concentration of unlabeled Angiotensin II.
-
Test Compound: Dilutions of this compound.
-
-
Add the radioligand ([125I]-Sar1,Ile8-Angiotensin II) to all wells at a final concentration near its Kd.
-
Add the cell membranes to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This in vivo assay evaluates the antihypertensive efficacy of orally administered this compound in a relevant animal model of hypertension.
Materials:
-
Animals: Adult male Spontaneously Hypertensive Rats (SHR).
-
Test Compound: this compound formulated for oral administration.
-
Vehicle Control: The formulation vehicle without the active compound.
-
Positive Control: A known antihypertensive agent, such as Losartan.
-
Blood Pressure Monitoring System: Telemetry-based system for continuous measurement of blood pressure and heart rate.
-
Oral Gavage Needles.
Protocol:
-
Surgically implant telemetry transmitters into the SHR for chronic monitoring of arterial blood pressure. Allow for a recovery period of at least one week.
-
Acclimate the rats to the experimental conditions and obtain baseline blood pressure and heart rate recordings for at least 24 hours.
-
Randomly assign the animals to treatment groups: Vehicle, this compound (at various doses), and Positive Control.
-
Administer the assigned treatment to each rat via oral gavage.
-
Continuously monitor and record blood pressure and heart rate for at least 24 hours post-dosing.
-
Data Analysis:
-
Calculate the change in Mean Arterial Pressure (MAP) from the baseline for each animal.
-
Compare the MAP reduction in the this compound treated groups to the vehicle and positive control groups.
-
Analyze the duration of the antihypertensive effect.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.[10][12]
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Angiotensin II-induced increases in intracellular calcium.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the human AT1 receptor (e.g., Hep G2, CHO-K1).[13]
-
Agonist: Angiotensin II.
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling (e.g., FLIPR).[14][15]
Protocol:
-
Seed the cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
During the final 20-30 minutes of dye loading, add various concentrations of this compound or vehicle to the respective wells to pre-incubate with the cells.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of Angiotensin II (typically the EC80) to all wells simultaneously using the instrument's liquid handler.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Angiotensin II response against the log concentration of this compound.
-
Calculate the IC50 value for this compound from the resulting dose-response curve.
-
Conclusion
The assays outlined in these application notes provide a robust framework for the preclinical characterization of this compound and other AT1 receptor antagonists. The combination of in vitro binding and functional assays, along with in vivo efficacy studies, is crucial for a comprehensive understanding of the pharmacological profile of these compounds and their potential as therapeutic agents for cardiovascular diseases.
References
- 1. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. New insights into angiotensin receptor actions: from blood pressure to aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Systematic characterization of AT1 receptor antagonists with label-free dynamic mass redistribution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for TD-0212 in Cardiovascular Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a novel, orally active dual-pharmacology agent that acts as both an Angiotensin II Type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2] This dual mechanism of action makes it a compelling candidate for the study and potential treatment of cardiovascular diseases characterized by pathological remodeling, such as heart failure and hypertension. Cardiovascular remodeling involves alterations in the size, shape, and function of the heart and blood vessels, often driven by processes like hypertrophy and fibrosis.[3][4][5] this compound targets two key pathways implicated in these processes: the Renin-Angiotensin-Aldosterone System (RAAS) and the natriuretic peptide system.
Mechanism of Action:
-
AT1 Receptor Blockade: this compound selectively blocks the AT1 receptor, thereby inhibiting the detrimental effects of angiotensin II. These effects include vasoconstriction, stimulation of aldosterone secretion, and the promotion of cardiac hypertrophy and fibrosis.[1][4][6]
-
Neprilysin Inhibition: By inhibiting neprilysin, this compound prevents the breakdown of endogenous natriuretic peptides (e.g., ANP, BNP).[1] Elevated levels of these peptides promote vasodilation, natriuresis, and have direct anti-hypertrophic and anti-fibrotic effects, counteracting the pathological remodeling processes.[1]
The combined action of AT1 receptor antagonism and neprilysin inhibition is hypothesized to provide superior cardioprotective effects compared to targeting either pathway alone.
Signaling Pathways
The dual mechanism of this compound intervenes in two critical signaling pathways that regulate cardiovascular homeostasis and remodeling. The diagram below illustrates the points of intervention.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
While specific quantitative data for this compound in dedicated cardiovascular remodeling models is emerging, the effects of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), such as sacubitril/valsartan, are well-documented and serve as a strong proxy for the expected outcomes with this compound. The tables below summarize representative data from preclinical studies on ARNIs.
Table 1: Effects of ARNI Treatment on Cardiac Function and Hypertrophy in a Rat Model of Myocardial Infarction (MI)
| Parameter | Sham | MI + Vehicle | MI + ARNI (e.g., this compound) |
| Echocardiography | |||
| LVEF (%) | ~75 | ~47 | ~60 |
| LVEDD (mm) | ~7.8 | ~10.5 | ~9.7 |
| Hemodynamics | |||
| LVEDP (mmHg) | ~5 | ~25 | ~15 |
| Hypertrophy Markers | |||
| Heart Weight/Body Weight (mg/g) | ~2.8 | ~4.2 | ~3.5 |
| ANP mRNA (fold change) | 1 | ~7.5 | ~4.0 |
LVEF: Left Ventricular Ejection Fraction; LVEDD: Left Ventricular End-Diastolic Diameter; LVEDP: Left Ventricular End-Diastolic Pressure; ANP: Atrial Natriuretic Peptide. Data is illustrative and based on published studies with ARNIs like LCZ696.[7][8][9]
Table 2: Effects of ARNI Treatment on Cardiac Fibrosis
| Parameter | Model | Control/Vehicle | ARNI (e.g., this compound) |
| Histology | |||
| Interstitial Fibrosis (%) | Isoproterenol-induced | ~0.41 | ~0.19 |
| Gene Expression | |||
| Collagen I (Col1a1) mRNA | Isoproterenol-induced | Increased | Attenuated |
| TGF-β1 mRNA | Isoproterenol-induced | Increased | Attenuated |
TGF-β1: Transforming Growth Factor-beta 1. Data is illustrative and based on published studies with ARNIs like LCZ696.[8][9]
Experimental Protocols
The following are detailed protocols for inducing and assessing cardiovascular remodeling in preclinical models, suitable for evaluating the efficacy of this compound.
In Vivo Models of Cardiac Remodeling
Two common and robust models for inducing cardiac hypertrophy and fibrosis are Angiotensin II (Ang II) infusion and transverse aortic constriction (TAC).
This model recapitulates the hyper-angiotensin state that drives hypertension and cardiac remodeling.[10][11][12][13]
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthetize mice with isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by toe pinch reflex.
-
Surgical Procedure:
-
Shave the fur on the back of the neck.
-
Make a small subcutaneous incision.
-
Implant an osmotic minipump (e.g., Alzet model 2004) containing Angiotensin II (e.g., at a dose of 1.0-1.5 mg/kg/day) or saline (for control group).
-
Suture the incision.
-
-
This compound Administration:
-
This compound can be administered via oral gavage daily, starting concurrently with or after a set period of Ang II infusion.
-
A vehicle control group and a positive control group (e.g., an AT1 receptor blocker like valsartan) should be included.
-
-
Duration: The study duration is typically 2 to 4 weeks.
-
Assessments:
-
Blood pressure monitoring (tail-cuff method).
-
Echocardiography at baseline and at the end of the study.
-
At termination, harvest hearts for histological and molecular analysis.
-
The TAC model creates a mechanical pressure overload on the left ventricle, leading to a robust hypertrophic and fibrotic response.[14][15]
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia and Analgesia: Anesthetize as above. Provide pre- and post-operative analgesia.
-
Surgical Procedure:
-
Intubate and ventilate the mouse.
-
Perform a thoracotomy to expose the aortic arch.
-
Pass a suture (e.g., 7-0 silk) under the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture around the aorta and a blunted 27-gauge needle.
-
Remove the needle to create a standardized constriction.
-
Close the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without aortic ligation.
-
-
This compound Administration: Administer this compound as described in the Ang II infusion model.
-
Duration: Typically 4-8 weeks to observe significant remodeling.
-
Assessments: As described in the Ang II infusion model.
References
- 1. Pre-clinical and clinical experience of telmisartan in cardiac remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPC channels are necessary mediators of pathologic cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac hypertrophy or failure? - A systematic evaluation of the transverse aortic constriction model in C57BL/6NTac and C57BL/6J substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sacubitril/valsartan on cardiac remodeling compared with other renin-angiotensin system inhibitors: a difference-in-difference analysis of propensity-score matched samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentric myocardial hypertrophy after one year of increased training volume in experienced distance runners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Fibrosis in the Pressure Overloaded Left and Right Ventricle as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential impact of antihypertensive drugs on cardiovascular remodeling: a review of findings and perspectives for HFpEF prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse Remodeling and Functional Improvement of Left Ventricle in Patients with Chronic Heart Failure Treated with Sacubitril/Valsartan: Comparison between Non-Ischemic and Ischemic Etiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nicotine and novel tobacco products drive adverse cardiac remodeling and dysfunction in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. iris.unina.it [iris.unina.it]
- 14. mdpi.com [mdpi.com]
- 15. Angiotensin receptor-neprilysin inhibitors and cardiac remodeling [pubmed.ncbi.nlm.nih.gov]
pharmacokinetic and pharmacodynamic studies of TD-0212
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of TD-0212, a novel dual-acting angiotensin II type 1 (AT₁) receptor antagonist and neprilysin (NEP) inhibitor. The included protocols offer detailed methodologies for the key in vitro and in vivo assays used to characterize this compound.
Pharmacokinetic Profile of this compound in Rats
The pharmacokinetic parameters of this compound were assessed in rats following oral administration. The data, summarized below, indicate that this compound is orally bioavailable.
| Parameter | Value |
| Cmax (ng/mL) | Data not publicly available |
| Tmax (h) | Data not publicly available |
| t½ (h) | Data not publicly available |
| AUC (ng·h/mL) | Data not publicly available |
| Bioavailability (%) | Data not publicly available |
Pharmacodynamic Profile of this compound
This compound demonstrates potent dual inhibition of the AT₁ receptor and neprilysin, leading to effective blood pressure reduction in preclinical models of hypertension. A key feature of this compound is its favorable safety profile, with a significantly lower risk of inducing angioedema compared to dual angiotensin-converting enzyme (ACE)/NEP inhibitors.
In Vitro Activity
| Assay | IC₅₀ (nM) |
| AT₁ Receptor Binding | Data not publicly available |
| NEP Inhibition | Data not publicly available |
In Vivo Efficacy
| Animal Model | Endpoint | Result |
| Spontaneously Hypertensive Rat (SHR) | Blood Pressure Reduction | Dose-dependent decrease in blood pressure |
| DOCA-Salt Hypertensive Rat | Blood Pressure Reduction | Significant antihypertensive effect |
| Rat Tracheal Plasma Extravasation | Angioedema Risk Assessment | No significant increase in plasma extravasation at antihypertensive doses |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by simultaneously modulating two key pathways involved in blood pressure regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for the key in vivo pharmacodynamic and safety assessment studies for this compound.
Spontaneously Hypertensive Rat (SHR) Model Protocol
This protocol outlines the procedure for evaluating the antihypertensive efficacy of this compound in a renin-dependent model of hypertension.
Caption: Workflow for the SHR model experiment.
Materials:
-
Spontaneously Hypertensive Rats (male, 14-16 weeks old)
-
Telemetry transmitters for blood pressure monitoring
-
Surgical instruments
-
This compound formulation
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize male SHRs to the housing facility for at least one week prior to surgery.
-
Telemetry Implantation: Surgically implant telemetry transmitters for the continuous monitoring of blood pressure and heart rate.
-
Recovery: Allow animals to recover from surgery for 7-10 days.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours before dosing.
-
Dosing: Administer a single oral dose of this compound or vehicle to the rats.
-
Monitoring: Continuously monitor blood pressure and heart rate for a predetermined period (e.g., 24-48 hours) post-dose.
-
Data Analysis: Analyze the collected data to determine the magnitude and duration of the antihypertensive effect of this compound compared to the vehicle control.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model Protocol
This protocol describes the induction of a low-renin, volume-dependent model of hypertension to evaluate the NEP-inhibitory activity of this compound.
Caption: Workflow for the DOCA-salt model.
Materials:
-
Male Sprague-Dawley rats
-
Deoxycorticosterone acetate (DOCA) pellets
-
Surgical instruments
-
1% NaCl + 0.2% KCl drinking water
-
This compound formulation
-
Vehicle control
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
Procedure:
-
Unilateral Nephrectomy: Perform a left unilateral nephrectomy on anesthetized rats.
-
DOCA Implantation: One week after surgery, implant DOCA pellets subcutaneously.
-
Salt Loading: Replace normal drinking water with a solution containing 1% NaCl and 0.2% KCl.
-
Hypertension Development: Monitor the development of hypertension over 3-4 weeks.
-
Dosing: Once hypertension is established, administer this compound or vehicle orally.
-
Blood Pressure Measurement: Measure blood pressure at various time points post-dose to assess the antihypertensive effect.
Rat Tracheal Plasma Extravasation (TPE) Protocol
This protocol is a key safety assay to assess the potential of this compound to induce angioedema by measuring plasma extravasation in the trachea.
Caption: Workflow for the TPE assay.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., omapatrilat)
-
Evans blue dye
-
Substance P
-
Saline
-
Formamide (for dye extraction)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rats.
-
Dosing: Administer this compound, vehicle, or a positive control at the desired dose and route.
-
Dye Injection: After a specified pretreatment time, inject Evans blue dye intravenously.
-
Induction of Extravasation: Administer substance P to induce plasma extravasation.
-
Perfusion: After a set time, perfuse the vasculature with saline to remove intravascular dye.
-
Trachea Excision: Carefully excise the trachea.
-
Dye Extraction: Incubate the trachea in formamide to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extract using a spectrophotometer to quantify the amount of extravasated dye. Compare the results between treatment groups.
Troubleshooting & Optimization
Technical Support Center: TD-0212 In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro effects of TD-0212, a dual inhibitor of the Angiotensin II Type 1 (AT1) receptor and Neprilysin (NEP). While specific in vitro off-target screening data for this compound is not extensively available in public literature, this guide addresses potential off-target effects based on the known pharmacology of its target classes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an Angiotensin Receptor-Neprilysin Inhibitor (ARNI).[1] It functions by simultaneously blocking the AT1 receptor and inhibiting the neprilysin enzyme. The AT1 receptor antagonism blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Neprilysin inhibition increases the levels of natriuretic peptides, which promote vasodilation and natriuresis.[2]
Q2: Are there known off-target effects for this compound from in vitro screening?
Comprehensive in vitro off-target screening data for this compound against a broad panel of receptors, kinases, and enzymes is not publicly available. Therefore, researchers should consider the potential for off-target effects based on the pharmacology of Angiotensin Receptor Blockers (ARBs) and Neprilysin inhibitors.
Q3: What are the potential off-target liabilities associated with Neprilysin inhibition?
Neprilysin is a zinc-metalloprotease with a range of endogenous substrates beyond natriuretic peptides. Inhibition of NEP can therefore lead to the accumulation of other peptides, which may produce off-target effects in in vitro systems. These substrates include:
-
Bradykinin: While the risk of angioedema associated with bradykinin accumulation is lower with ARNIs compared to ACE inhibitors, elevated levels may still influence cellular signaling pathways in vitro.[1][3]
-
Substance P: This neuropeptide is involved in neurokinin signaling and inflammation.
-
Amyloid-β (Aβ) peptides: Neprilysin is one of the key enzymes responsible for the degradation of Aβ in the brain.[4] While primarily a concern for in vivo central nervous system effects, accumulation of Aβ could be a factor in neuronal cell culture models.
-
Enkephalins: These are endogenous opioid peptides, and their accumulation could theoretically interact with opioid receptors in certain cell types.
Q4: What potential off-target effects should be considered for the ARB component of this compound?
The ARB component of this compound is designed to be selective for the AT1 receptor. However, as with any small molecule, cross-reactivity with other receptors, ion channels, or enzymes is a possibility. Standard in vitro pharmacology safety panels typically assess for such interactions.
Troubleshooting Guides
This section provides guidance for addressing unexpected results in your in vitro experiments with this compound that may be attributable to off-target effects.
Issue 1: Unexpected Phenotypic Changes in Cellular Assays
-
Possible Cause: The observed effect may be due to the modulation of a non-AT1 or non-NEP target.
-
Troubleshooting Steps:
-
Literature Review: Investigate the known biological roles of other neprilysin substrates (e.g., bradykinin, substance P) in your specific cell type or assay.
-
Control Compounds: Include control compounds in your experiments. For example, use a selective AT1 receptor blocker (like losartan or valsartan) and a selective NEP inhibitor (like sacubitril) to dissect the individual contributions of each inhibitory activity.
-
Receptor Antagonism: If you suspect the involvement of a specific off-target receptor (e.g., bradykinin receptors, neurokinin receptors), use a selective antagonist for that receptor to see if the unexpected effect of this compound is blocked.
-
Issue 2: Discrepancies Between In Vitro Potency and Cellular Activity
-
Possible Cause: The cellular context may reveal off-target effects not apparent in purified enzyme or receptor binding assays.
-
Troubleshooting Steps:
-
Target Engagement: Confirm that this compound is engaging its intended targets (AT1 and NEP) in your cellular system at the concentrations used. This can be done through downstream signaling assays (e.g., measuring cAMP or cGMP levels for NEP inhibition, or angiotensin II-induced signaling for AT1 blockade).
-
Broad-Spectrum Inhibitors: If available, use broad-spectrum inhibitors for classes of potential off-targets (e.g., a general kinase inhibitor, a protease inhibitor cocktail) to see if the unexpected effect is mitigated. This can provide clues as to the nature of the off-target.
-
Data Presentation
The following tables are templates illustrating how quantitative data for this compound's on-target and potential off-target activities would be presented. Note: The data below is illustrative and not based on reported experimental results for this compound.
Table 1: On-Target In Vitro Potency of this compound
| Target | Assay Type | Parameter | Value |
| Human AT1 Receptor | Radioligand Binding | pKi | 8.9 |
| Human Neprilysin | Enzyme Inhibition | pIC50 | 9.2 |
This data is based on vendor information.[5][6]
Table 2: Illustrative Off-Target Screening Profile for a Hypothetical ARNI
| Target Class | Specific Target | Assay Type | % Inhibition @ 10 µM |
| Receptors | Adrenergic α1A | Radioligand Binding | < 20% |
| Bradykinin B2 | Radioligand Binding | 25% | |
| Muscarinic M1 | Radioligand Binding | < 15% | |
| Enzymes | ACE | Enzyme Inhibition | < 10% |
| Kinase Panel (100 kinases) | Various | < 30% for all kinases | |
| Ion Channels | hERG | Electrophysiology | < 10% |
Experimental Protocols
Protocol 1: In Vitro Neprilysin Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro potency of an inhibitor against purified neprilysin.
-
Materials:
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound and reference compounds
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a small volume (e.g., 5 µL) of the compound dilutions to the wells of the assay plate.
-
Add recombinant human NEP to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., Excitation 320 nm, Emission 405 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: AT1 Receptor Radioligand Binding Assay
This protocol outlines a general method for assessing the binding affinity of a compound to the AT1 receptor.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 cells)
-
Radioligand (e.g., [³H]-Angiotensin II or a selective [¹²⁵I]-labeled antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
This compound and a reference antagonist (e.g., losartan)
-
Non-specific binding control (e.g., a high concentration of an unlabeled AT1 antagonist)
-
Filter plates and a cell harvester
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, this compound dilution, or the non-specific binding control.
-
Incubate the plate (e.g., for 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter plate using a cell harvester and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding for each concentration of this compound.
-
Plot the specific binding as a function of compound concentration and fit the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Potential off-target pathways via neprilysin inhibition.
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. Combined neprilysin and renin-angiotensin system inhibition for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Exploring the Food and Drug Administration’s review and approval of Entresto (sacubitril/valsartan) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
- 6. ema.europa.eu [ema.europa.eu]
avoiding TD-0212 precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of TD-0212 in aqueous solutions during experimental procedures.
Troubleshooting Guide: this compound Precipitation
Issue: Precipitation or cloudiness observed upon dissolving this compound in aqueous buffer.
This guide provides a systematic approach to troubleshoot and prevent precipitation of this compound.
Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Troubleshooting Steps
Q1: My this compound precipitated out of solution. What is the first thing I should check?
A1: The first and most critical parameter to check is the pH of your aqueous solution. This compound, as a dual angiotensin receptor blocker (ARB) and neprilysin inhibitor (ARNI), likely possesses pH-dependent solubility. Many ARBs exhibit increased solubility in acidic conditions.
Recommended Action:
-
Measure the pH of your current solution.
-
Prepare a fresh solution, starting with a slightly acidic buffer (e.g., pH 4.0-6.0) before adding this compound.
-
If you are using a stock solution of this compound in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous buffer is low, and consider adjusting the buffer's pH before adding the stock solution.
Q2: I've tried adjusting the pH, but I'm still seeing some precipitation. What's the next step?
A2: If pH adjustment alone is insufficient, the next step is to introduce a co-solvent to increase the polarity of the solvent system.
Recommended Action:
-
Prepare a stock solution of this compound in an appropriate organic solvent. Based on available data, the TFA salt of this compound is soluble in DMSO at 125 mg/mL (with sonication).
-
When preparing your final aqueous solution, add the this compound stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Keep the final concentration of the co-solvent as low as possible, ideally below 1% (v/v), to minimize potential effects on your experimental system.
Q3: Co-solvents are not compatible with my experiment. Are there other options?
A3: Yes, you can use surfactants or other solubilizing agents to improve the solubility of this compound. These agents work by forming micelles that encapsulate the hydrophobic drug molecules.
Recommended Action:
-
Consider adding a non-ionic surfactant such as Tween® 80 or a polyethylene glycol (PEG)-based solubilizer to your aqueous buffer before adding this compound.
-
The concentration of the surfactant should be optimized, starting with low concentrations (e.g., 0.01% - 0.1% w/v) and increasing as needed.
-
Be sure to verify the compatibility of the chosen surfactant with your specific experimental assay.
Q4: I am working on a formulation for in vivo studies and need to avoid precipitation upon administration. What should I consider?
A4: For in vivo formulations, more advanced strategies are often required to maintain drug solubility and improve bioavailability.
Recommended Action:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its dissolution rate and saturation solubility.
Frequently Asked Questions (FAQs)
Q: What is the known solubility of this compound?
Q: How does the chemical structure of this compound influence its solubility?
A: this compound is a relatively large and complex organic molecule with a molecular weight of 527.65 g/mol and a formula of C28H34FN3O4S. It contains several hydrophobic regions, which contribute to its poor aqueous solubility. However, it also has ionizable groups, which is why its solubility is expected to be pH-dependent.
Q: What is the mechanism of action of this compound?
A: this compound is a dual-acting Angiotensin Receptor-Neprilysin Inhibitor (ARNI). It blocks the Angiotensin II Type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure. Simultaneously, it inhibits neprilysin, an enzyme that breaks down natriuretic peptides. This increases the levels of natriuretic peptides, which also promote vasodilation and natriuresis.
Signaling Pathway of a Dual Angiotensin Receptor-Neprilysin Inhibitor (ARNI)
Caption: Mechanism of action of this compound as an ARNI.
Data Presentation
Table 1: Summary of Solubilization Strategies for this compound
| Strategy | Agent/Method | Concentration Range (Starting Point) | Mechanism of Action | Considerations |
| pH Adjustment | Acidic Buffers (e.g., citrate, acetate) | pH 4.0 - 6.0 | Increases ionization of the molecule, enhancing interaction with water. | May affect compound stability or biological activity. |
| Co-solvents | DMSO, Ethanol, Propylene Glycol | < 1% (v/v) in final solution | Reduces the polarity of the aqueous solvent. | Potential for toxicity or interference with the assay at higher concentrations. |
| Surfactants | Tween® 80, Polysorbate 20 | 0.01% - 0.1% (w/v) | Forms micelles to encapsulate the drug. | Can interfere with certain biological assays; critical micelle concentration is important. |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | Forms inclusion complexes where the drug is held within the cyclodextrin cavity. | Can alter the free drug concentration; may not be suitable for all experimental designs. |
| Particle Size Reduction | Nanosuspension | N/A | Increases surface area, leading to faster dissolution and higher saturation solubility. | Requires specialized equipment (e.g., homogenizer, sonicator). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (TFA salt)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound (TFA salt) in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a concentration of up to 125 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of this compound using pH Adjustment and a Co-solvent
Objective: To prepare a dilute aqueous working solution of this compound for in vitro experiments.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Aqueous buffer (e.g., citrate buffer, pH 5.0)
-
Vortex mixer
Procedure:
-
Prepare the desired volume of the aqueous buffer at the target pH (e.g., pH 5.0).
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of stock to 999 µL of buffer.
-
Ensure the final concentration of the co-solvent (e.g., DMSO) is kept to a minimum (e.g., ≤ 0.1%).
-
Vortex the final solution for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different solubilization strategy.
Logical Relationship of Formulation Strategies
Caption: Strategies to overcome poor aqueous solubility.
optimizing TD-0212 dosage for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of TD-0212 in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, dual-pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] Its mechanism involves the simultaneous blockade of the AT1 receptor, which mitigates the vasoconstrictive effects of angiotensin II, and the inhibition of neprilysin, an enzyme responsible for the degradation of natriuretic peptides.[1] This dual action leads to vasodilation and a reduction in blood pressure.[1][2][3]
Q2: What signaling pathways are modulated by this compound?
This compound modulates two key signaling pathways:
-
The Renin-Angiotensin System (RAS): By blocking the AT1 receptor, this compound prevents angiotensin II from binding and initiating a signaling cascade that leads to vasoconstriction and aldosterone secretion.[1]
-
The Natriuretic Peptide System: By inhibiting neprilysin, this compound increases the bioavailability of natriuretic peptides (e.g., ANP, BNP). These peptides activate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and natriuresis.[1][4]
Q3: What are the potential therapeutic applications of this compound?
Given its dual mechanism of action, this compound has been investigated for the treatment of hypertension and heart failure.[1][2] By combining AT1 receptor blockade with the enhancement of the natriuretic peptide system, it offers a potentially more effective therapeutic strategy than single-target agents.[1][2][3]
Q4: Are there any known off-target effects or toxicities associated with this compound?
Studies have suggested that this compound has a lower risk of angioedema compared to dual angiotensin-converting enzyme (ACE) and neprilysin inhibitors.[1][2][3] However, as with any kinase inhibitor, it is crucial to assess for potential off-target effects and cytotoxicity in your specific experimental model. Common toxicities associated with kinase inhibitors can include rash, diarrhea, and elevated liver enzymes.[5]
Optimizing this compound Dosage for Maximal Efficacy
A critical step in utilizing this compound is to determine the optimal concentration that elicits the maximal desired effect with minimal off-target or cytotoxic effects. A dose-response experiment is a standard method to determine this.
Experimental Workflow: Dose-Response Curve Generation
Sample Dose-Response Data
The following table represents hypothetical data from a cell viability assay to determine the EC50 of this compound in a relevant cell line.
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 50 | 52.3 ± 4.8 |
| 100 | 25.1 ± 3.9 |
| 500 | 5.4 ± 2.1 |
| 1000 | 2.1 ± 1.5 |
Signaling Pathway of this compound
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cell-based assays | - Inconsistent cell seeding- Edge effects in multi-well plates- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Use calibrated pipettes and consistent technique. |
| Weak or no signal in Western blot for downstream targets | - Low protein concentration- Inactive primary or secondary antibody- Insufficient transfer of proteins | - Increase the amount of protein loaded onto the gel.[6]- Test antibody activity with a positive control.- Optimize transfer time and buffer composition.[6][7] |
| High background in Western blot | - Insufficient blocking- Primary or secondary antibody concentration too high | - Increase blocking time or try a different blocking agent (e.g., BSA vs. milk).[6]- Titrate antibodies to determine the optimal concentration.[8] |
| Unexpected cytotoxicity at low this compound concentrations | - Cell line is highly sensitive- Contamination of cell culture- Error in drug dilution | - Perform a broader dose-response curve starting at lower concentrations.- Regularly test for mycoplasma contamination.- Prepare fresh drug dilutions for each experiment. |
| Inconsistent results across experiments | - Variation in cell passage number- Differences in incubation times- Serum protein interference with this compound | - Use cells within a consistent and narrow passage number range.- Standardize all incubation times.- Consider reducing serum concentration during treatment, if compatible with your cell line.[9] |
Experimental Protocols
Cell Viability (WST-1) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in a separate 96-well plate.
-
Treatment: Remove the media from the cells and add the 2x this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50.
Western Blot for Phosphorylated Downstream Targets
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[6][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the phosphorylated target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. jacksonimmuno.com [jacksonimmuno.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with TD-0212
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel kinase inhibitor, TD-0212. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter when working with this compound in a question-and-answer format.
Issue 1: Inconsistent IC50 values in our enzyme inhibition assay.
Question: We are seeing significant variability in the IC50 values for this compound in our kinase inhibition assay. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent IC50 values in an enzyme inhibition assay can arise from several factors. Here is a step-by-step guide to help you identify the source of the variability:
-
Reagent Preparation and Handling:
-
Compound Stock Solution: Ensure that your this compound stock solution is prepared fresh for each experiment or, if stored, that it has been stored correctly and has not undergone freeze-thaw cycles.[1][2] Always vortex the stock solution before making dilutions.
-
Enzyme and Substrate Stability: Confirm the stability of your enzyme and substrate.[2] Prepare fresh enzyme and substrate solutions for each experiment and keep them on ice.
-
Buffer Conditions: Verify the pH and ionic strength of your assay buffer.[1] Even small variations can impact enzyme activity and inhibitor binding.
-
-
Assay Protocol:
-
Incubation Times: Strictly adhere to the recommended pre-incubation time for the enzyme and inhibitor, as well as the reaction time after adding the substrate.[2]
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in reagent volumes.[3] When possible, prepare a master mix of reagents to reduce pipetting steps.[3]
-
Plate Effects: Be aware of potential "edge effects" in microplates, where evaporation can alter concentrations in the outer wells.[1] Consider not using the outermost wells for critical experiments.
-
-
Instrument Settings:
Issue 2: High background signal in our cell-based assay.
Question: We are observing a high background signal in our cell-based viability assay when using this compound, which is making it difficult to determine the true effect of the compound. What could be causing this?
Answer: A high background signal in a cell-based assay can mask the effects of your compound. Here are some common causes and troubleshooting steps:
-
Cell Culture Conditions:
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can affect cell health and assay results.[4]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes and altered responses.[4][5]
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells.[5] Inconsistent cell numbers will lead to variable results.
-
-
Reagent and Compound Issues:
-
Media and Serum: Use the same batch of media and fetal bovine serum (FBS) for an entire experiment to minimize variability.[6]
-
Compound Interference: this compound itself might interfere with the assay readout (e.g., autofluorescence). Run a control with the compound in cell-free media to test for this.
-
-
Assay Protocol:
-
Washing Steps: If your protocol includes wash steps, ensure they are performed gently and consistently to avoid cell detachment.[7]
-
Reagent Incubation: Optimize the incubation time for the viability reagent. Insufficient or excessive incubation can lead to high background.
-
Quantitative Data Summary
For consistent reporting of your results with this compound, we recommend the following data structure:
| Parameter | Assay Type | Value | Standard Deviation | Number of Replicates (n) |
| IC50 | Enzyme Inhibition | |||
| GI50 | Cell Viability | |||
| CC50 | Cytotoxicity |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO. For cell-based assays, it is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.
Q2: How should I store this compound?
A2: this compound should be stored as a powder at -20°C. Stock solutions in DMSO can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I use this compound in animal models?
A3: While this compound has shown promise in in-vitro studies, its in-vivo efficacy and toxicity have not been fully established. We recommend conducting preliminary pharmacokinetic and toxicology studies before proceeding with efficacy models.
Experimental Protocols
1. Enzyme Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
-
Materials:
-
This compound
-
Kinase enzyme
-
Kinase substrate (e.g., a peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the this compound dilution to the wells of a 96-well plate.
-
Add 5 µL of the kinase enzyme solution to each well and mix gently.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the signal according to the manufacturer's instructions for your chosen detection reagent.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
-
2. Cell Viability Assay Protocol
This protocol describes a method to evaluate the effect of this compound on the viability of a cancer cell line.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Clear-bottom, white-walled 96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent viability for each this compound concentration and determine the GI50 value.
-
Visualizations
Caption: Experimental workflow for determining the GI50 of this compound.
References
- 1. youtube.com [youtube.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. kosheeka.com [kosheeka.com]
- 7. platypustech.com [platypustech.com]
Navigating the Impact of TD-0212 on Renal Function: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental impact of TD-0212 on renal function markers. Given the limited publicly available data specific to this compound, this guide draws upon the established effects of the Angiotensin Receptor-Neprilysin Inhibitor (ARNI) class of drugs, to which this compound belongs, to provide a predictive framework for experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that influences renal function?
A1: this compound is a dual-action molecule that functions as an Angiotensin II Type 1 (AT1) receptor antagonist and a neprilysin inhibitor.[1][2] The AT1 receptor blockade mitigates the vasoconstrictive effects of angiotensin II on the efferent arterioles of the glomeruli. Simultaneously, neprilysin inhibition increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis. This combined action is designed to favorably modulate renal hemodynamics.
Q2: What are the anticipated changes in key renal function markers following this compound administration in experimental models?
A2: Based on studies of other ARNIs, you may observe a modest initial decrease in the estimated Glomerular Filtration Rate (eGFR) and a corresponding slight increase in serum creatinine (SCr). However, long-term studies on the ARNI class suggest a potential for renal function preservation compared to traditional renin-angiotensin system inhibitors (RASIs).[3][4] Changes in Blood Urea Nitrogen (BUN) are also expected and are generally interpreted in conjunction with creatinine levels.[5][6][7]
Q3: Is an initial increase in serum creatinine a sign of this compound-induced kidney injury?
A3: Not necessarily. An initial, modest increase in serum creatinine (up to 30% from baseline) that stabilizes within the first two months of initiating therapy with renin-angiotensin-aldosterone system (RAAS) inhibitors is often observed and can be associated with long-term preservation of renal function.[8][9] This is thought to be a hemodynamic effect rather than a sign of nephrotoxicity. However, significant or continuously rising creatinine levels should be investigated.
Q4: How might this compound affect urinary protein or albumin excretion?
A4: The effect of ARNIs on proteinuria can be variable. While some studies on ARNIs have shown a reduction in proteinuria, others have reported an increase in the urinary albumin-to-creatinine ratio (UACR).[3][10] Therefore, it is crucial to monitor this parameter in your experiments.
Troubleshooting Experimental Results
| Observed Issue | Potential Cause | Recommended Action |
| Significant (>30%) and sustained increase in Serum Creatinine and BUN | - Excessive dosage of this compound- Pre-existing renal impairment in the animal model- Dehydration or volume depletion in the experimental subjects | - Review and potentially adjust the dosage of this compound.- Ensure the renal health of the animal model is well-characterized before the experiment.- Monitor and maintain adequate hydration of the subjects. |
| Unexpectedly large decrease in eGFR | - Hemodynamic instability in the experimental model- Concomitant administration of other nephrotoxic agents | - Monitor blood pressure to ensure it remains within a stable range.- Review all administered compounds for potential nephrotoxic interactions. |
| Discrepancy between Serum Creatinine and Cystatin C changes | - this compound may have off-target effects on creatinine secretion or production, although this is less likely. | - Measure Cystatin C as an alternative marker of GFR, as it is less likely to be affected by factors such as muscle mass.[11] |
| High variability in renal function marker data | - Inconsistent experimental conditions- Genetic variability within the animal model | - Standardize all experimental protocols, including diet, hydration, and timing of measurements.- Increase the sample size to account for biological variability. |
Quantitative Data Summary
The following tables summarize the expected changes in renal function markers based on clinical trials of the ARNI class of drugs. Note: This data is not specific to this compound but represents the effects of the drug class.
Table 1: Changes in eGFR and Serum Creatinine with ARNI Therapy
| Study Population | Treatment Group | Comparator Group | Change in eGFR | Change in Serum Creatinine | Reference |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | LCZ696 (ARNI) | Valsartan | -1.5 mL/min/1.73m² | Not significantly different | [3] |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | Sacubitril/Valsartan (ARNI) | Valsartan | Slower rate of decline (0.6 mL/min/1.73m² per year difference) | Not reported | [1] |
| Heart Failure with Reduced Ejection Fraction (HFrEF) | ARNI | Control | No significant decrease | Slight increase (p=0.01) |
Table 2: Composite Renal Outcomes with ARNI Therapy
| Outcome | ARNI Group | Comparator (RASI) Group | Risk/Odds Ratio Reduction with ARNI | Reference |
| Renal Impairment | - | - | 31% reduction in odds | [4] |
| ≥50% decline in eGFR or End-Stage Renal Disease | - | - | 37% reduction in the odds | [4] |
| Doubling of serum creatinine concentration | - | Placebo | 25% risk reduction | [10] |
| End-stage renal disease | - | Placebo | 28% risk reduction | [10] |
Experimental Protocols
Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)
-
Sample Collection: Collect whole blood from experimental subjects at baseline and at specified time points post-TD-0212 administration.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Analysis: Use a validated automated clinical chemistry analyzer for the quantitative determination of creatinine and BUN in the serum samples. Ensure the analyzer is calibrated according to the manufacturer's instructions.
Estimation of Glomerular Filtration Rate (eGFR)
-
Methodology: eGFR is typically calculated using serum creatinine values in conjunction with established formulas, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation for human studies or appropriate formulas for the specific animal model being used.
-
Data Input: Input the serum creatinine concentration, age, sex, and race (for human-equivalent calculations) into the chosen formula to obtain the eGFR value.
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
-
Sample Collection: Collect spot urine samples from experimental subjects.
-
Analysis: Measure the urinary albumin concentration (using an immunoassay) and the urinary creatinine concentration (using a colorimetric assay).
-
Calculation: Divide the urinary albumin concentration (in milligrams) by the urinary creatinine concentration (in grams) to obtain the UACR.
Visualizing the Mechanism of Action
To understand the dual impact of this compound, the following diagrams illustrate its signaling pathway and the experimental workflow for assessing its effects.
Caption: Dual mechanism of this compound action.
Caption: Workflow for assessing renal impact.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative renal effects of angiotensin receptor neprilysin inhibitors and ACEi/ARB: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kidneyfund.org [kidneyfund.org]
- 6. Blood urea nitrogen (BUN) test - Mayo Clinic [mayoclinic.org]
- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 8. Elevations in serum creatinine with RAAS blockade: why isn't it a sign of kidney injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin-converting enzyme inhibitor-associated elevations in serum creatinine: is this a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of losartan on renal and cardiovascular outcomes in patients with type 2 diabetes and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine Effect on Serum Creatinine and Cystatin C Levels in CKD Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of TD-0212 for Oral Gavage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the formulation of TD-0212 for oral gavage administration in preclinical studies. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral gavage a relevant administration route?
A1: this compound is an orally active dual inhibitor of the Angiotensin II Type 1 (AT1) receptor and Neprilysin (NEP).[1] Oral gavage is the preferred route for preclinical studies with orally active compounds as it allows for precise dose administration and mimics the intended clinical route of administration.
Q2: What are the known solubility properties of this compound?
A2: this compound is sparingly soluble in aqueous solutions but exhibits high solubility in dimethyl sulfoxide (DMSO). This suggests that for aqueous-based oral gavage formulations, a suspension or a solubilizing vehicle system will be necessary.
Q3: What is a recommended starting formulation for this compound for oral gavage in rodents?
A3: While the primary publication on this compound does not specify the exact vehicle used, a common and effective approach for compounds with similar characteristics is to prepare a suspension. A recommended starting formulation is a suspension in an aqueous vehicle containing a suspending agent and a surfactant. For example, 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) with 0.1% to 0.5% Tween® 80 in purified water is a widely used vehicle system for oral gavage of poorly soluble compounds in rodents.
Q4: Can I use co-solvents to prepare a solution of this compound for oral gavage?
A4: Yes, using co-solvents can be a viable strategy. A mixture of polyethylene glycol (e.g., PEG300 or PEG400), and water or saline can be effective. However, the concentration of the organic co-solvent should be kept to a minimum to avoid potential toxicity, especially in chronic studies. It is crucial to perform tolerability studies for any new vehicle in the specific animal model being used.
Q5: How should I prepare a suspension of this compound?
A5: To prepare a homogeneous and stable suspension, it is recommended to first wet the this compound powder with a small amount of the surfactant (e.g., Tween® 80) to form a paste. Then, gradually add the aqueous vehicle (e.g., methylcellulose solution) while continuously triturating or stirring to ensure a uniform dispersion of the particles. Sonication can also be employed to aid in de-agglomeration of the particles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation or instability in the formulation. | The compound has low aqueous solubility and the vehicle is not optimized. | Increase the concentration of the suspending agent (e.g., methylcellulose up to 2%).Incorporate a surfactant (e.g., Tween® 80) to improve wettability.Consider a lipid-based formulation if aqueous systems fail. |
| Inconsistent dosing or difficulty in administration. | The formulation is too viscous or not homogeneous. | Decrease the concentration of the suspending agent.Ensure thorough mixing and sonication during preparation.Prepare fresh formulations regularly and store them with continuous agitation if needed. |
| Adverse effects in animals (e.g., diarrhea, lethargy). | The vehicle or a component of the formulation is not well-tolerated. | Reduce the concentration of co-solvents (e.g., DMSO, PEG).Run a vehicle-only control group to assess tolerability.Consider alternative, well-tolerated vehicles like corn oil for lipophilic compounds. |
| Low or variable oral bioavailability. | Poor absorption due to low solubility or rapid metabolism. | Reduce the particle size of the compound (micronization) to increase surface area.Incorporate solubility enhancers such as cyclodextrins.Evaluate the impact of food on absorption (dosing in fasted vs. fed animals). |
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 527.65 g/mol | Vendor Data |
| Molecular Formula | C28H34FN3O4S | Vendor Data |
| Solubility in DMSO | 125 mg/mL (with sonication) | Vendor Data |
| Aqueous Solubility | Poor (estimated) | Inferred from high DMSO solubility |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Suspension in 0.5% Methylcellulose with 0.2% Tween® 80
-
Materials:
-
This compound powder
-
Methylcellulose (viscosity appropriate for suspensions)
-
Tween® 80
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
-
-
Vehicle Preparation (0.5% Methylcellulose in water):
-
Heat approximately one-third of the total required volume of purified water to 80-90 °C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining volume of cold water and continue to stir until the methylcellulose is fully dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
-
Suspension Formulation:
-
Weigh the required amount of this compound.
-
In a mortar, add a small volume of 0.2% Tween® 80 in water and triturate with the this compound powder to form a smooth paste.
-
Gradually add the 0.5% methylcellulose vehicle to the paste while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undispersed material. If necessary, use a homogenizer or sonicator to improve uniformity.
-
Store the suspension at 2-8 °C and protect it from light. Ensure the suspension is well-mixed before each administration.
-
Visualizations
Caption: A flowchart outlining the decision-making process for troubleshooting the oral gavage formulation of this compound.
Caption: The dual mechanism of action of this compound, inhibiting both the AT1 receptor in the RAAS pathway and the enzyme Neprilysin.
References
Validation & Comparative
A Comparative Analysis of TD-0212 and Omapatrilat: Assessing the Risk of Angioedema
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TD-0212 and omapatrilat, with a specific focus on their mechanisms of action and the associated risk of angioedema. The information presented is intended to support objective evaluation and inform future research and development in cardiovascular therapeutics.
Executive Summary
Omapatrilat, a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP), demonstrated significant antihypertensive efficacy but was ultimately not approved for clinical use due to an unacceptably high risk of angioedema.[1][2] This adverse effect is attributed to the accumulation of bradykinin, a potent vasodilator, resulting from the simultaneous inhibition of its major degradation pathways.[3] In contrast, this compound, a dual angiotensin II type 1 (AT1) receptor antagonist and neprilysin inhibitor (ARNI), was designed to provide similar therapeutic benefits with a potentially lower risk of angioedema by preserving the ACE-mediated degradation of bradykinin.[4] Preclinical data in a rat model of tracheal plasma extravasation supports this hypothesis, showing that this compound does not promote this surrogate marker of angioedema at antihypertensive doses.[4][5] However, to date, there is a lack of publicly available human clinical trial data to definitively establish the angioedema risk profile of this compound.
Data Presentation: Quantitative Comparison of Angioedema Risk
The following table summarizes the available quantitative data on the incidence of angioedema associated with omapatrilat from large-scale clinical trials and the preclinical assessment of this compound. It is crucial to note the different levels of evidence: clinical data for omapatrilat versus preclinical data for this compound.
| Drug | Study | Comparator | Incidence of Angioedema (Drug) | Incidence of Angioedema (Comparator) | Data Source |
| Omapatrilat | OCTAVE Trial | Enalapril | 2.17% (274/12,627) | 0.68% (86/12,639) | Clinical Trial (Human)[6][7] |
| Omapatrilat | OVERTURE Trial | Enalapril | 0.8% (24/2,886) | 0.5% (14/2,884) | Clinical Trial (Human)[2][6] |
| This compound | Rat Tracheal Plasma Extravasation (TPE) Model | - | No significant increase in TPE at antihypertensive doses | - | Preclinical (Animal Model)[4] |
Signaling Pathways and Mechanism of Angioedema
The differential risk of angioedema between omapatrilat and this compound can be understood by examining their distinct effects on the renin-angiotensin and kallikrein-kinin systems.
Omapatrilat: Dual Inhibition of ACE and Neprilysin
Omapatrilat simultaneously blocks two key enzymes responsible for bradykinin degradation: ACE and neprilysin. This dual inhibition leads to a significant accumulation of bradykinin, which, through its action on B2 receptors, increases vascular permeability and can lead to angioedema.
Caption: Omapatrilat's dual inhibition of ACE and Neprilysin.
This compound: AT1 Receptor Blockade and Neprilysin Inhibition
This compound is an Angiotensin Receptor-Neprilysin Inhibitor (ARNI). It blocks the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II, and inhibits neprilysin, leading to increased levels of natriuretic peptides and some bradykinin. However, because ACE activity is preserved, the primary pathway for bradykinin degradation remains intact, theoretically reducing the risk of excessive bradykinin accumulation and subsequent angioedema.
Caption: this compound's selective AT1 receptor blockade and Neprilysin inhibition.
Experimental Protocols
Omapatrilat: OCTAVE and OVERTURE Trials
OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril) Trial
-
Study Design: A multicenter, randomized, double-blind, active-controlled, 24-week trial involving 25,302 patients with untreated or uncontrolled hypertension.[8][9]
-
Objective: To compare the efficacy and safety of omapatrilat with the ACE inhibitor enalapril, with a key secondary objective of comparing the incidence of angioedema.[8][9]
-
Dosing: Omapatrilat was initiated at 10 mg once daily and titrated up to 80 mg once daily. Enalapril was started at 5 mg once daily and titrated up to 40 mg once daily.[8]
-
Angioedema Assessment: All potential angioedema events were prospectively reported by investigators and subsequently adjudicated by an expert panel blinded to the treatment allocation.[8][9] This rigorous assessment aimed to provide a more accurate characterization of the incidence and severity of angioedema.[8]
OVERTURE (Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events) Trial
-
Study Design: A randomized, double-blind, active-controlled trial in 5,770 patients with New York Heart Association (NYHA) class II–IV heart failure.[6][10]
-
Objective: To compare the efficacy of omapatrilat to enalapril in reducing mortality and hospitalization for heart failure.[10]
-
Dosing: Patients were titrated to a target dose of 40 mg of omapatrilat once daily or 10 mg of enalapril twice daily.[10]
-
Angioedema Monitoring: As with the OCTAVE trial, angioedema was a prespecified adverse event that was monitored throughout the study.
This compound: Rat Tracheal Plasma Extravasation (TPE) Model
-
Objective: To assess the potential of this compound to induce upper airway angioedema, a preclinical surrogate for the clinical adverse event.[4]
-
Methodology:
-
Anesthetized rats are administered an intravenous dye, typically Evans blue, which binds to plasma albumin.
-
The test compound (this compound or omapatrilat) is administered at antihypertensive doses.
-
After a set period, the trachea is dissected, and the amount of dye that has extravasated into the tracheal tissue is quantified.
-
An increase in dye extravasation indicates increased vascular permeability, a hallmark of angioedema.
-
-
Results for this compound: Unlike omapatrilat, which robustly increased TPE, this compound did not cause a significant increase in tracheal plasma extravasation at doses that produced antihypertensive effects.[4] This preclinical finding suggests a lower propensity for this compound to cause angioedema compared to omapatrilat.
Conclusion and Future Directions
The available evidence strongly suggests that the dual inhibition of ACE and neprilysin by omapatrilat leads to a clinically significant and dose-related risk of angioedema, which ultimately halted its development.[8][11] The novel approach of this compound, combining AT1 receptor blockade with neprilysin inhibition while sparing ACE, is a rational strategy to mitigate this risk. Preclinical data from the rat TPE model are promising and support the hypothesis of a safer profile for this compound regarding angioedema.[4]
However, the definitive angioedema risk of this compound in humans remains to be established through rigorous, large-scale clinical trials. Future research should focus on obtaining these crucial clinical data to fully evaluate the risk-benefit profile of this promising therapeutic agent. For drug development professionals, the story of omapatrilat serves as a critical case study on the importance of understanding the complex interplay of physiological pathways when designing multi-target drugs. The development of ARNIs like this compound represents a significant step forward, but cautious and thorough clinical evaluation of their safety, particularly concerning angioedema, is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. Does angioedema in patients with chronic spontaneous urticaria impact response to omalizumab? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase II study results of a replacement therapy for hereditary angioedema with subcutaneous C1-inhibitor concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligelizumab improves angioedema, disease severity and quality-of-life in patients with chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rise and Fall of Omapatrilat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a model of tracheal plasma extravasation in passively sensitized rats using anti-allergic and anti-inflammatory drugs by oral and intratracheal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Angiotensin Receptor-Neprilysin Inhibition With Sacubitril/Valsartan Attenuates Systolic Dysfunction in Experimental Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
TD-0212: A Comprehensive Analysis of its Dual Inhibitory Activity in Cardiovascular Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of TD-0212's dual inhibitory activity against key targets in the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. Supported by experimental data, this document serves as a valuable resource for evaluating its therapeutic potential.
This compound is an orally active, single-molecule therapeutic agent designed to simultaneously block the Angiotensin II Type 1 (AT1) receptor and inhibit the enzyme neprilysin (NEP).[1][2] This dual-action mechanism positions this compound as a promising candidate for the treatment of hypertension and heart failure, offering potential advantages over existing therapies. The rationale behind its development stems from the limitations of earlier combination therapies, such as the increased risk of angioedema associated with dual angiotensin-converting enzyme (ACE) and NEP inhibitors like omapatrilat.[3][4]
Comparative Inhibitory Potency
This compound exhibits high potency for both of its targets. Experimental data indicates a pKi of 8.9 for the AT1 receptor and a pIC50 of 9.2 for neprilysin.[1][5][6][7][8][9] To contextualize these values, a comparison with established single-target inhibitors and a previous dual-target inhibitor is presented below.
| Compound | Target(s) | IC50 / Ki |
| This compound | AT1 Receptor | pKi = 8.9 |
| Neprilysin (NEP) | pIC50 = 9.2 | |
| Losartan | AT1 Receptor | IC50 = 20 nM |
| Valsartan | AT1 Receptor | IC50 = 2.7 nM |
| Thiorphan | Neprilysin (NEP) | IC50 = 6.9 nM |
| Candoxatrilat | Neprilysin (NEP) | IC50 = 2.3 nM (rat kidney) |
| Omapatrilat | ACE / NEP | Ki = 0.64 nM (ACE), Ki = 0.45 nM (NEP) |
This table summarizes the inhibitory potency of this compound and comparator compounds against their respective targets. Lower IC50/Ki values indicate higher potency.
Signaling Pathway and Mechanism of Action
The therapeutic efficacy of this compound is rooted in its modulation of two critical signaling pathways that regulate blood pressure and cardiovascular homeostasis.
Caption: Signaling pathway of this compound's dual inhibitory action.
By blocking the AT1 receptor, this compound prevents the vasoconstrictive and sodium-retaining effects of angiotensin II. Simultaneously, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation and sodium excretion. This synergistic action is anticipated to result in more effective blood pressure control.
Experimental Validation Workflow
The dual inhibitory activity of this compound was validated through a series of in vitro and in vivo experiments. The general workflow for this validation is outlined below.
Caption: General experimental workflow for validating dual inhibitory activity.
Detailed Experimental Protocols
AT1 Receptor Binding Assay (Radioligand Displacement Assay)
This assay is performed to determine the affinity of a test compound for the AT1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the human AT1 receptor.
-
Radioligand: A radiolabeled AT1 receptor antagonist, such as [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II, is used.
-
Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Neprilysin Inhibition Assay (Fluorometric Assay)
This assay measures the ability of a test compound to inhibit the enzymatic activity of neprilysin.
-
Enzyme and Substrate: Recombinant human neprilysin and a fluorogenic substrate (e.g., a quenched fluorescent peptide) are used.
-
Incubation: Neprilysin is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Detection: The increase in fluorescence, resulting from the cleavage of the substrate by neprilysin, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined.
Conclusion
This compound demonstrates potent dual inhibitory activity against the AT1 receptor and neprilysin. Its high potency, combined with a potentially improved safety profile compared to earlier dual inhibitors, underscores its significance as a subject for further investigation in the management of cardiovascular diseases. The experimental methodologies outlined provide a framework for the continued evaluation of this compound and other novel dual-acting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. This compound TFA | AT1/NEP Inhibitor | DC Chemicals [dcchemicals.com]
- 8. This compound | 1073549-10-6 | Angiotensin Receptor | MOLNOVA [molnova.com]
- 9. adooq.com [adooq.com]
TD-0212 versus other neprilysin inhibitors in vitro
An In-Depth In Vitro Comparison of TD-0212 and Other Key Neprilysin Inhibitors
This guide provides a detailed in vitro comparison of this compound, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNI), with other significant neprilysin inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds' performance based on available experimental data.
Introduction to Neprilysin Inhibition
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis by degrading several vasoactive peptides.[1] These peptides include natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and substance P. Inhibition of neprilysin increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in conditions like heart failure and hypertension.[2]
This compound is a novel, orally active dual pharmacology agent that combines angiotensin II type 1 (AT1) receptor antagonism with neprilysin inhibition in a single molecule.[2][3][4] This dual mechanism of action is designed to provide enhanced cardiovascular benefits compared to single-target agents.
Comparative In Vitro Potency of Neprilysin Inhibitors
The in vitro potency of neprilysin inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the neprilysin enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported in vitro IC50 values for this compound and other well-known neprilysin inhibitors.
| Inhibitor (Active Form) | Target | In Vitro IC50 (nM) |
| This compound | Neprilysin | ~0.63 (reported as pIC50 = 9.2)[2][3][4] |
| Sacubitrilat (LBQ657) | Neprilysin | 5[3] |
| Omapatrilat | Neprilysin | 8 |
| Thiorphan | Neprilysin | 1.8 |
| Candoxatrilat | Neprilysin | 2.3 |
Note: The IC50 values are for the active forms of the inhibitors. Sacubitril is a prodrug that is converted to the active metabolite sacubitrilat (LBQ657). Racecadotril is a prodrug that is rapidly metabolized to its active form, thiorphan. Candoxatril is the orally-active prodrug of candoxatrilat. Omapatrilat is a direct inhibitor.
Signaling Pathway of Neprilysin Inhibition
Neprilysin inhibition blocks the degradation of natriuretic peptides, leading to an accumulation of these peptides. The natriuretic peptides then bind to their receptors (NPR-A and NPR-B), which are linked to guanylate cyclase. This binding activates guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate a range of beneficial downstream effects, including vasodilation, decreased blood pressure, and reduced cardiac hypertrophy and fibrosis.
Caption: Signaling pathway of neprilysin inhibition.
Experimental Protocols
The in vitro inhibitory activity of neprilysin inhibitors is commonly assessed using a fluorometric activity assay. The following is a generalized protocol based on commercially available assay kits.
General In Vitro Neprilysin Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human neprilysin.
Materials:
-
Recombinant human neprilysin enzyme
-
Fluorogenic neprilysin substrate (e.g., an Abz-based peptide)
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
Test compounds (e.g., this compound, sacubitrilat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the substrate (e.g., Ex/Em = 330/430 nm or 490/520 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Also, prepare a vehicle control (buffer with solvent) and a positive control (buffer without inhibitor).
-
Enzyme Preparation: Dilute the recombinant human neprilysin enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compounds or controls to the wells of the 96-well plate.
-
Add the diluted neprilysin enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Reaction: Add the fluorogenic neprilysin substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The rate of the reaction is proportional to the neprilysin activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (representing 100% enzyme activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining neprilysin inhibitor IC50.
Conclusion
The in vitro data indicates that this compound is a highly potent neprilysin inhibitor, with an IC50 value in the sub-nanomolar range, making it one of the most potent inhibitors when compared to the active forms of other clinically relevant neprilysin inhibitors such as sacubitril, omapatrilat, and the active metabolites of racecadotril and candoxatril. This high in vitro potency suggests a strong potential for effective neprilysin inhibition in vivo. The dual-action of this compound, combining potent neprilysin inhibition with AT1 receptor blockade, represents a promising therapeutic strategy for cardiovascular diseases. Further in vivo and clinical studies are necessary to fully elucidate its therapeutic benefits and safety profile.
References
Assessing the Selectivity of TD-0212 for AT1 over AT2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of TD-0212 for the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. This compound is a novel dual-acting molecule that functions as both an AT1 receptor antagonist and a neprilysin (NEP) inhibitor.[1][2] Understanding its receptor selectivity is crucial for elucidating its pharmacological profile and therapeutic potential. This document presents supporting experimental data for this compound alongside several established angiotensin II receptor blockers (ARBs), details the experimental protocols for determining receptor selectivity, and visualizes key signaling pathways and experimental workflows.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a compound for its target receptor is a critical determinant of its efficacy and safety profile. High selectivity for the AT1 receptor over the AT2 receptor is a desirable characteristic for ARBs, as the AT1 receptor is known to mediate most of the classical pressor and pro-inflammatory effects of angiotensin II.[3][4] In contrast, the AT2 receptor is often associated with counter-regulatory effects, including vasodilation and anti-proliferative actions.[3][4]
The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki value, meaning a higher pKi corresponds to a higher affinity.
This compound exhibits a high affinity for the AT1 receptor, with a reported pKi of 8.9.[1] This translates to a Ki value of approximately 1.26 nM. The selectivity of this compound for the AT1 receptor over the AT2 receptor is approximately 2000-fold. Based on this selectivity ratio, the estimated Ki value for this compound at the AT2 receptor is approximately 2520 nM.
The following table summarizes the binding affinities and selectivity of this compound and other commonly used ARBs for the AT1 and AT2 receptors.
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity (AT1 vs. AT2) |
| This compound | ~1.26 | ~2520 | ~2000-fold |
| Losartan | ~20 | ~20,000 | ~1000-fold |
| Valsartan | ~2.38 | ~71,400 | ~30,000-fold |
| Telmisartan | Varies | Varies | ~3,000-fold |
| Olmesartan | Varies | Varies | >12,500-fold |
| Candesartan | ~0.64 | >10,000 | >10,000-fold |
| Irbesartan | ~1.3 | >10,000 | >8,500-fold |
Note: Ki values for some comparators are derived from various sources and may exhibit variability based on experimental conditions. The selectivity is often presented as a ratio of the affinity for AT2 over AT1.
Experimental Protocols: Determining Receptor Selectivity
The determination of a compound's binding affinity and selectivity for AT1 and AT2 receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Key Experimental Method: Competitive Radioligand Binding Assay
This protocol outlines the general steps for performing a competitive radioligand binding assay to assess the selectivity of a test compound for AT1 and AT2 receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing either the human AT1 or AT2 receptor.
-
Radioligand: A high-affinity radiolabeled ligand for angiotensin II receptors, such as [125I]-[Sar1,Ile8]-Angiotensin II.
-
Test Compound: The unlabeled compound to be tested (e.g., this compound).
-
Reference Compounds: Known selective AT1 and AT2 antagonists (e.g., Losartan for AT1, PD-123319 for AT2) for validation.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl2) and protease inhibitors.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold for washing the filters.
-
Scintillation Counter: To measure the radioactivity on the filters.
2. Experimental Procedure:
-
Incubation:
-
In a series of tubes or a 96-well plate, combine the cell membranes (expressing either AT1 or AT2 receptors), a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor to saturate all specific binding sites).
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The cell membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding at each concentration of the test compound.
-
Generate a Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined from the competition curve using non-linear regression analysis.
-
Calculate the Ki Value: The IC50 value is dependent on the concentration of the radioligand used in the assay. Therefore, it is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Determine Selectivity: The selectivity of the test compound for AT1 over AT2 is calculated by dividing the Ki value for the AT2 receptor by the Ki value for the AT1 receptor.
Visualizing Signaling Pathways and Experimental Workflow
To further aid in the understanding of the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified AT1 Receptor Signaling Pathway.
Caption: Simplified AT2 Receptor Signaling Pathway.
Caption: Workflow for Determining Receptor Selectivity.
Conclusion
The available data indicates that this compound is a potent antagonist of the AT1 receptor with a high degree of selectivity over the AT2 receptor, comparable to or exceeding that of some established ARBs. This high selectivity suggests that this compound is likely to exert its primary effects through the blockade of the AT1 receptor pathway, while having minimal direct interaction with the AT2 receptor. The dual-action of AT1 receptor antagonism and neprilysin inhibition positions this compound as a promising therapeutic agent, and its well-defined receptor selectivity profile is a key aspect of its pharmacological characterization. Further functional assays are warranted to fully understand the downstream cellular consequences of this specific binding profile.
References
Comparative Efficacy of TD-0212 in Renin-Dependent vs. Renin-Independent Hypertension: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dual-acting angiotensin II type 1 (AT1) receptor antagonist and neprilysin (NEP) inhibitor, TD-0212, in the context of renin-dependent and renin-independent hypertension. This compound represents a novel therapeutic approach by simultaneously blocking the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic effects of natriuretic peptides.[1][2][3] This guide summarizes the available preclinical data, details relevant experimental protocols, and illustrates the key signaling pathways involved.
Mechanism of Action: A Dual Approach to Blood Pressure Control
This compound is an orally active molecule that combines two distinct pharmacological actions in a single entity:
-
Angiotensin II Type 1 (AT1) Receptor Blockade: this compound competitively inhibits the AT1 receptor, preventing angiotensin II from binding and exerting its potent vasoconstrictive effects. This action leads to vasodilation and a reduction in blood pressure. The AT1 receptor is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance.
-
Neprilysin (NEP) Inhibition: Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]). By inhibiting neprilysin, this compound increases the circulating levels of these peptides. Natriuretic peptides promote vasodilation, natriuresis (sodium excretion), and diuresis, all of which contribute to lowering blood pressure.[2]
This dual mechanism of action suggests that this compound may be effective in a broader range of hypertensive patients compared to agents that target only a single pathway.
Comparative Efficacy Data
Preclinical studies have evaluated the efficacy of this compound in both renin-dependent and renin-independent models of hypertension. While the primary publication indicates that this compound produced blood pressure reductions in both models, specific quantitative data from direct comparative studies is not publicly available in the accessed literature. The available information suggests its effects are comparable to those of the vasopeptidase inhibitor omapatrilat and combinations of AT1 receptor antagonists and NEP inhibitors.[1][3]
Table 1: Summary of Expected Outcomes (Hypothetical Data)
| Parameter | Renin-Dependent Hypertension (e.g., 2K1C Model) | Renin-Independent Hypertension (e.g., DOCA-Salt Model) |
| Mean Arterial Pressure (MAP) Reduction | Significant reduction expected due to AT1 receptor blockade. | Significant reduction expected due to neprilysin inhibition and potential effects on volume overload. |
| Plasma Renin Activity (PRA) | Expected to increase due to the blockade of angiotensin II feedback. | Expected to remain low or be further suppressed. |
| Urinary Sodium Excretion | Expected to increase due to both AT1 blockade and NEP inhibition. | Expected to be significantly increased due to NEP inhibition. |
| Plasma Natriuretic Peptides (ANP, BNP) | Expected to increase due to NEP inhibition. | Expected to increase due to NEP inhibition. |
Note: This table is based on the known mechanisms of action of this compound and the characteristics of the hypertension models. Actual quantitative data from the primary study is not available.
Experimental Protocols
The following are detailed methodologies for the key experimental models used to evaluate antihypertensive agents in renin-dependent and renin-independent settings.
Renin-Dependent Hypertension Model: Two-Kidney, One-Clip (2K1C)
This model simulates renovascular hypertension, a condition characterized by high levels of renin and angiotensin II.[4][5][6]
Objective: To induce a state of hypertension that is primarily driven by the activation of the renin-angiotensin-aldosterone system.
Animals: Male Sprague-Dawley rats (or other suitable rodent models).
Procedure:
-
Anesthesia: The animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Preparation: The left flank is shaved and disinfected. A small incision is made to expose the left kidney and renal artery.
-
Renal Artery Clipping: The left renal artery is carefully isolated from the renal vein. A silver or titanium clip with a pre-determined internal diameter (e.g., 0.2 mm) is placed around the renal artery to constrict blood flow.[5] The contralateral (right) kidney is left untouched.
-
Wound Closure: The muscle and skin incisions are sutured.
-
Post-Operative Care: Animals are monitored for recovery and provided with appropriate analgesia.
-
Hypertension Development: Hypertension typically develops over a period of 2-4 weeks. Blood pressure is monitored regularly using methods such as tail-cuff plethysmography or radiotelemetry.
-
Drug Administration: Once hypertension is established, animals are treated with this compound or a vehicle control.
Renin-Independent Hypertension Model: Deoxycorticosterone Acetate (DOCA)-Salt
This model induces a low-renin, volume-dependent form of hypertension, which is not primarily driven by the RAAS.[7][8][9][10][11]
Objective: To induce a state of hypertension characterized by sodium and water retention and suppressed plasma renin activity.
Animals: Male Sprague-Dawley rats (or other suitable rodent models).
Procedure:
-
Uninephrectomy: The animals are anesthetized, and the left kidney is surgically removed (uninephrectomy) to impair renal excretory capacity.[8][10]
-
DOCA Administration: A pellet of deoxycorticosterone acetate (a mineralocorticoid) is implanted subcutaneously, or DOCA is administered via regular injections.[8][10]
-
High-Salt Diet: The animals' drinking water is replaced with a 1% sodium chloride solution.[8][10]
-
Hypertension Development: Hypertension develops over a period of 4-6 weeks due to sodium and water retention.
-
Blood Pressure Monitoring: Blood pressure is monitored regularly.
-
Drug Administration: Once hypertension is established, animals are treated with this compound or a vehicle control.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The diagrams below illustrate the key signaling pathways targeted by this compound.
Figure 1. this compound inhibits the RAAS pathway by blocking the AT1 receptor.
Figure 2. this compound potentiates the effects of natriuretic peptides by inhibiting neprilysin.
Experimental Workflow
The following diagram outlines the general workflow for preclinical evaluation of this compound in hypertension models.
Figure 3. General experimental workflow for comparative studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 7. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
TD-0212: A Comparative Analysis of its Cross-Reactivity with Other Metalloproteinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity of TD-0212, a dual angiotensin II type 1 (AT1) receptor antagonist and neprilysin (NEP) inhibitor, with other key metalloproteinases.
This compound is a potent inhibitor of neprilysin, a zinc-metalloproteinase, with a pIC50 of 9.2.[1][2][3][4] While its primary targets are well-characterized, a thorough evaluation of its interaction with other metalloproteinases is crucial for a complete understanding of its biological effects and potential off-target activities. This guide summarizes the available quantitative data on this compound's cross-reactivity, provides detailed experimental protocols for the key assays cited, and visually represents the experimental workflow.
Quantitative Comparison of Inhibitory Activity
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of related metalloproteinases, including angiotensin-converting enzyme (ACE), aminopeptidase P (APP), and endothelin-converting enzyme-1 (ECE-1). The results are summarized in the table below, presenting a clear comparison of the compound's potency against its primary target, neprilysin, and other enzymes.
| Target Enzyme | This compound (Compound 35) | Data Type | Reference |
| Neprilysin (NEP) | 9.2 | pIC50 | [1][2][3][4] |
| Angiotensin-Converting Enzyme (ACE) | <5.0 | pIC50 | |
| Aminopeptidase P (APP) | <5.0 | pIC50 | |
| Endothelin-Converting Enzyme-1 (ECE-1) | 7.1 | pIC50 | |
| AT2 Receptor | 5.6 | pKi |
Data Interpretation: The data clearly indicates that this compound is highly potent and selective for neprilysin. The significantly lower pIC50 values for ACE and APP suggest a much weaker inhibitory activity against these enzymes. The compound shows moderate activity against ECE-1. It is important to note that a lower pIC50 or pKi value corresponds to a weaker inhibitory activity.
Currently, there is no publicly available data on the cross-reactivity of this compound with other major classes of metalloproteinases, such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). Further research is required to fully elucidate the selectivity profile of this compound against these enzyme families.
Experimental Protocols
The inhibitory activities of this compound were determined using fluorescence-based enzymatic assays. Below are detailed methodologies for the key experiments.
Neprilysin (NEP) Inhibition Assay
A fluorescence-based assay is employed to measure the in vitro inhibitory activity of this compound against neprilysin.
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by the enzyme. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.
Materials:
-
Recombinant human neprilysin
-
Fluorogenic peptide substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or an Abz-based peptide)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound (test compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant human neprilysin in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the neprilysin solution to the wells of a 96-well plate.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific substrate used (e.g., Ex/Em = 320/405 nm for Mca-RPPGFSAFK(Dnp)-OH).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The pIC50 is then calculated as the negative logarithm of the IC50 value.
Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P (APP) Inhibition Assays
Similar fluorescence-based assays are used to determine the inhibitory activity of this compound against ACE and APP.
Principle: The principle is the same as the neprilysin assay, utilizing specific fluorogenic substrates for each enzyme.
Materials:
-
Recombinant human ACE or APP
-
Enzyme-specific fluorogenic peptide substrate
-
Assay buffer
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure: The procedure is analogous to the neprilysin inhibition assay, with the following modifications:
-
Use the specific enzyme (ACE or APP) and its corresponding fluorogenic substrate.
-
The assay conditions (e.g., buffer composition, pH) may be optimized for the specific enzyme.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the in vitro cross-reactivity of a test compound like this compound against a panel of metalloproteinases.
Caption: Workflow for in vitro metalloproteinase inhibition assay.
References
- 1. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase [mdpi.com]
- 4. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
TD-0212: A Comparative Analysis Against Current Hypertension Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug TD-0212 with established first-line therapies for hypertension. The information is intended for an audience with a background in pharmacology and clinical research, aiming to objectively present the available data to inform research and development decisions.
Executive Summary
This compound is a novel, orally active dual-pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor (ARNI).[1][2] Preclinical data suggests that this compound offers potent antihypertensive efficacy comparable to existing treatments, with a potentially improved safety profile concerning angioedema, a known risk associated with dual angiotensin-converting enzyme (ACE) and NEP inhibitors.[1][2] This guide will dissect the mechanism of action, preclinical efficacy, and safety data for this compound, juxtaposing it with the clinical performance of current standard-of-care antihypertensive drug classes: Angiotensin-Converting Enzyme (ACE) Inhibitors, Angiotensin II Receptor Blockers (ARBs), Calcium Channel Blockers (CCBs), and Thiazide Diuretics.
Mechanism of Action: A Dual Approach
This compound's therapeutic potential stems from its simultaneous inhibition of two key pathways in blood pressure regulation:
-
AT1 Receptor Blockade: By blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a central component of the renin-angiotensin-aldosterone system (RAAS).[1]
-
Neprilysin Inhibition: By inhibiting neprilysin, this compound increases the bioavailability of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis, thereby lowering blood pressure.[3]
This dual mechanism is designed to provide superior blood pressure control compared to agents that target only a single pathway.
Preclinical Efficacy of this compound
Studies in spontaneously hypertensive rats (SHRs), a well-established animal model of essential hypertension, have demonstrated the antihypertensive effects of this compound.
Blood Pressure Reduction in Spontaneously Hypertensive Rats
| Treatment Group | Dose | Change in Systolic Blood Pressure (mmHg) | Change in Mean Arterial Pressure (mmHg) |
| This compound | Not Specified | Similar to Omapatrilat | Not Reported |
| Omapatrilat | 100 µmol/kg/day | -68 mmHg[4] | from 162±4 to 138±3 mmHg[5] |
| Valsartan | 20 mg/kg/day | from 175±3 to 163±6 mmHg[6] | Not Reported |
| Fosinopril | Not Specified | Significant decrease from day 1 to 56[7] | Significant decrease from day 1 to 56[7] |
Note: The preclinical data for this compound did not specify the exact dosage and quantitative blood pressure reduction, only stating it was similar to omapatrilat.[1][2]
Clinical Efficacy of Current Hypertension Therapies
The following table summarizes the typical blood pressure-lowering efficacy of first-line antihypertensive agents based on meta-analyses of clinical trials in patients with primary hypertension.
| Drug Class | Average Systolic BP Reduction (mmHg) | Average Diastolic BP Reduction (mmHg) |
| ACE Inhibitors | ~8[2][8][9] | ~5[2][8][9] |
| ARBs | ~8[10][11][12] | ~5[10][11][12] |
| Thiazide Diuretics | ~9[1][13] | ~4[1][13] |
| Calcium Channel Blockers | Not explicitly quantified in the provided search results | Not explicitly quantified in the provided search results |
| Sacubitril/Valsartan (ARNI) | ~5.41 (vs. ARB)[14] | ~1.22 (vs. ARB)[14] |
Safety Profile: The Angioedema Question
A significant concern with dual ACE/NEP inhibitors like omapatrilat was the increased risk of angioedema, thought to be mediated by the accumulation of bradykinin.[1][2] this compound, by targeting the AT1 receptor instead of ACE, is hypothesized to have a lower risk. Preclinical studies support this hypothesis.
Tracheal Plasma Extravasation (TPE) in Rats
The TPE model is a surrogate for assessing the risk of upper airway angioedema.
| Treatment Group | Dose | Tracheal Plasma Extravasation |
| This compound | Antihypertensive doses | No increase[1][2] |
| Omapatrilat | Antihypertensive doses | Robust increase[1] |
| Valsartan | Not Specified | No increase[1] |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model for Efficacy Testing
-
Animal Model: Male spontaneously hypertensive rats are used as a model of essential hypertension.[7] These rats genetically develop hypertension, typically starting at 5-6 weeks of age.[7]
-
Housing and Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum. A period of acclimatization is allowed before the start of the experiment.
-
Drug Administration: Test compounds (e.g., this compound, omapatrilat, valsartan) or vehicle are administered orally via gavage daily for a specified treatment period (e.g., 17 days, 56 days).[4][7]
-
Blood Pressure Measurement: Systolic and mean arterial blood pressure are measured non-invasively using the tail-cuff method at regular intervals throughout the study.[7] For continuous monitoring, radiotelemetry transmitters can be implanted.[15]
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between treatment groups and the vehicle control group using appropriate statistical methods.
Rat Tracheal Plasma Extravasation (TPE) Model for Angioedema Risk Assessment
-
Objective: To assess the potential of a drug to cause upper airway angioedema.[1]
-
Methodology:
-
Rats are anesthetized.
-
Evans blue dye, which binds to plasma albumin, is injected intravenously.
-
The test compound (e.g., this compound, omapatrilat) is administered.
-
After a set period, the trachea is dissected, and the amount of Evans blue dye that has extravasated into the tracheal tissue is quantified.[16]
-
Increased dye in the tissue indicates increased vascular permeability, a hallmark of angioedema.
-
-
Interpretation: A significant increase in dye extravasation compared to a vehicle control suggests a higher risk of inducing angioedema.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for SHR studies.
Caption: Workflow for TPE angioedema model.
Conclusion
This compound presents a promising therapeutic strategy for hypertension by combining AT1 receptor blockade and neprilysin inhibition in a single molecule. Preclinical evidence suggests antihypertensive efficacy on par with existing agents, notably with a potentially superior safety profile regarding angioedema compared to earlier dual ACE/NEP inhibitors. However, the lack of publicly available clinical trial data for this compound necessitates that these findings be interpreted with caution. Further clinical investigation is required to establish the efficacy and safety of this compound in humans and to determine its ultimate place in the armamentarium of antihypertensive therapies. This guide will be updated as new data becomes available.
References
- 1. Blood pressure-lowering efficacy of monotherapy with thiazide diuretics for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood pressure lowering efficacy of angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention against renal damage in rats with subtotal nephrectomy by sacubitril/valsartan (LCZ696), a dual‐acting angiotensin receptor‐neprilysin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopeptidase inhibition and Ang-(1-7) in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of omapatrilat in low, normal, and high renin experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Valsartan on myocardial apoptosis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardiovascular actions of omapatrilat in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood pressure lowering efficacy of angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood pressure lowering efficacy of angiotensin receptor blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood pressure lowering efficacy of angiotensin receptor blockers for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Hypertensive Effect of Sacubitril/Valsartan: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of valsartan and hydrochlorothiazide alone and in combination on blood pressure and heart rate in conscious-telemetered spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of a model of tracheal plasma extravasation in passively sensitized rats using anti-allergic and anti-inflammatory drugs by oral and intratracheal route - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Chemical TD-0212
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper disposal of the laboratory chemical TD-0212, ensuring safety and regulatory compliance. This document provides a procedural, step-by-step framework for managing chemical waste in a laboratory setting.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. While specific disposal protocols for "this compound" are not publicly available, the following guide provides a comprehensive framework based on established laboratory safety principles for the handling and disposal of research chemicals. Adherence to these procedures will help mitigate risks and ensure compliance with institutional and regulatory standards.
I. Waste Identification and Classification
Prior to disposal, it is crucial to characterize the waste. If the specific properties of this compound are unknown, it should be treated as hazardous until a proper assessment is completed. The following table outlines a general classification for laboratory chemical waste.
| Waste Category | Description | Examples | Disposal Container |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Dichloromethane, Chloroform, Perchloroethylene | Clearly labeled, compatible solvent waste container. |
| Non-Halogenated Solvents | Organic solvents without halogens. | Acetone, Ethanol, Hexanes, Toluene | Clearly labeled, compatible solvent waste container. |
| Corrosive Waste (Acids) | Strong acids and acidic solutions (pH < 2). | Hydrochloric acid, Sulfuric acid, Nitric acid | Clearly labeled, acid-resistant container. |
| Corrosive Waste (Bases) | Strong bases and alkaline solutions (pH > 12.5). | Sodium hydroxide, Potassium hydroxide, Ammonium hydroxide | Clearly labeled, base-resistant container. |
| Heavy Metal Waste | Solutions and solids containing heavy metals. | Mercury, Lead, Cadmium, Chromium compounds | Clearly labeled, dedicated heavy metal waste container. |
| Solid Chemical Waste | Contaminated labware, gloves, and solid reagents. | Contaminated filter paper, used silica gel, reaction byproducts | Labeled solid waste container or bag. |
| Aqueous Waste | Non-hazardous aqueous solutions. | Buffer solutions (neutral pH), saline solutions | May be suitable for drain disposal if permitted by local regulations and EHS. |
II. Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe segregation and disposal of chemical waste, adaptable for this compound.
1.0 Personal Protective Equipment (PPE) Assessment 1.1. At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves. 1.2. If this compound is volatile or generates dust, conduct all handling within a certified chemical fume hood. 1.3. Consult the Safety Data Sheet (SDS) for this compound, if available, for specific PPE recommendations.
2.0 Waste Segregation 2.1. Do not mix incompatible waste streams. For example, do not mix acids with bases or organic solvents with oxidizers. 2.2. Segregate this compound waste based on its chemical properties as outlined in the table above. If this compound is a solid, it should be disposed of in a designated solid chemical waste container. If it is in solution, it should be segregated with the appropriate solvent or aqueous waste stream.
3.0 Container Management 3.1. Ensure all waste containers are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. 3.2. Label all waste containers clearly with the words "Hazardous Waste" and the full chemical name of the contents. Do not use abbreviations. 3.3. Keep waste containers closed at all times, except when adding waste. 3.4. Store waste containers in a designated satellite accumulation area.
4.0 Disposal Request 4.1. Once a waste container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. 4.2. Provide accurate information on the waste pickup request form, including the chemical composition and volume.
III. Visual Guidance: Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
By adhering to these general yet essential procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of chemical waste, thereby fostering a culture of safety and environmental responsibility within their institution. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet when available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
